6-Bromoquinoline-8-carboxamide
Description
BenchChem offers high-quality 6-Bromoquinoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoquinoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
6-bromoquinoline-8-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-7-4-6-2-1-3-13-9(6)8(5-7)10(12)14/h1-5H,(H2,12,14) |
InChI Key |
MEPQDMPPWYVWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
6-Bromoquinoline-8-carboxamide: Structural Profiling, Synthetic Methodologies, and Applications in Adenosine Receptor Antagonist Development
Executive Summary
As a Senior Application Scientist, I approach the synthesis and utilization of chemical building blocks not merely as a sequence of transformations, but as a highly orchestrated system of causal relationships. 6-Bromoquinoline-8-carboxamide (CAS: 1823931-71-0) represents a masterclass in structural design for modern drug discovery. It serves as a critical intermediate in the synthesis of 1,2,4-triazine-3-amine derivatives, which are potent dual antagonists of the Adenosine A2A and A2B receptors. This whitepaper deconstructs the physicochemical properties, synthetic causality, and downstream functionalization of this vital intermediate, providing self-validating protocols for seamless integration into your drug development pipelines.
Physicochemical Profiling & Structural Analysis
Before deploying any intermediate in a multi-step synthesis, one must understand the intrinsic electronic and steric properties that govern its reactivity. The utility of 6-bromoquinoline-8-carboxamide stems from three distinct structural domains:
-
The Quinoline Core: Provides essential lipophilicity and
stacking capabilities, which are critical for anchoring the final drug molecule within the hydrophobic pockets of G-protein coupled receptors (GPCRs). -
The C6 Bromine Atom: Acts as a highly reactive electrophilic site primed for transition-metal-catalyzed cross-coupling. Its para-like positioning relative to the nitrogen allows for linear molecular extension, enabling the final compound to reach auxiliary binding domains.
-
The C8 Carboxamide Group: Functions as a robust hydrogen bond donor and acceptor. In the context of A2A receptor antagonism, this moiety is crucial for interacting with key amino acid residues (e.g., Asn253) in the receptor's orthosteric site.
Quantitative Data Summary
The following table consolidates the core quantitative and physicochemical data for the compound, sourced from verified chemical repositories [1].
| Property | Value |
| Chemical Name | 6-Bromoquinoline-8-carboxamide |
| CAS Registry Number | 1823931-71-0 |
| Molecular Formula | C10H7BrN2O |
| Molecular Weight | 251.08 g/mol |
| SMILES | O=C(C1=C2N=CC=CC2=C(Br)C=C1)N |
| Appearance | Solid (Room Temperature) |
| Primary Utility | Pharmaceutical Intermediate (A2A/A2B Antagonists) |
Synthetic Methodology: Amidation Workflow
The synthesis of 6-bromoquinoline-8-carboxamide relies on the nucleophilic acyl substitution of methyl 6-bromoquinoline-8-carboxylate. The following protocol is adapted from foundational patent literature detailing the preparation of 1,2,4-triazine-3-amine derivatives [2].
Protocol 1: Synthesis via Controlled Amidation
Every step in this protocol is designed as a self-validating system to ensure maximum yield and purity.
Materials:
-
Methyl 6-bromoquinoline-8-carboxylate (400 mg, 1.5 mmol)
-
Methanol (15 mL)
-
40% Aqueous Ammonia (5 mL)
-
Ethyl Acetate, Saturated NaCl (Brine)
Step-by-Step Procedure & Causality:
-
Dissolution: Suspend 400 mg of methyl 6-bromoquinoline-8-carboxylate in 15 mL of high-purity methanol within a 50 mL round-bottom flask.
-
Causality: Methanol acts as a polar protic solvent, completely solubilizing the ester precursor while remaining fully miscible with the aqueous ammonia to ensure a homogeneous reaction environment.
-
-
Reagent Addition: Place the flask in a room-temperature water bath. Add 5 mL of 40% aqueous ammonia dropwise over 10 minutes.
-
Causality: Dropwise addition controls the local concentration of the nucleophile (
) and mitigates mild exothermic spikes, preventing side reactions or degradation of the quinoline core.
-
-
Reaction Propagation: Cap the flask and stir the mixture vigorously overnight (approx. 12-16 hours) at room temperature.
-
Causality: The conversion of an ester to an amide is thermodynamically favorable but kinetically slow at room temperature. Extended stirring ensures complete conversion without the need for thermal activation, which could otherwise lead to unwanted ester hydrolysis.
-
-
Quenching and Extraction: Dilute the reaction mixture with 30 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Causality: Water forces the organic product out of the methanolic phase. Ethyl acetate efficiently partitions the moderately polar carboxamide from the highly polar aqueous ammonia and methanol.
-
-
Washing and Concentration: Combine the organic phases and wash with 20 mL of saturated sodium chloride (brine) solution. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: Brine removes residual water from the organic phase via osmotic pressure, self-validating the drying step and ensuring a high-purity solid upon solvent evaporation.
-
Figure 1: Synthetic workflow from methyl ester to A2A/A2B receptor antagonist.
Applications in Drug Development: Immuno-Oncology
The primary application of 6-bromoquinoline-8-carboxamide is its use as a scaffold for Adenosine A2A and A2B receptor antagonists. In the Tumor Microenvironment (TME), cellular stress and hypoxia lead to the accumulation of extracellular adenosine. This adenosine binds to A2A receptors expressed on the surface of cytotoxic T-cells.
The binding event triggers a Gs-protein coupled cascade, leading to the accumulation of intracellular cAMP and the activation of Protein Kinase A (PKA). This pathway severely suppresses T-cell effector functions, allowing the tumor to evade immune destruction [2]. By utilizing 6-bromoquinoline-8-carboxamide to synthesize highly selective antagonists, researchers can competitively block this receptor, thereby rescuing T-cell activity and promoting anti-tumor immunity.
Figure 2: Adenosine A2A receptor signaling pathway and antagonist blockade in the TME.
Downstream Functionalization: Suzuki-Miyaura Cross-Coupling
To convert 6-bromoquinoline-8-carboxamide into an active pharmaceutical ingredient (API) precursor, the C6 bromine must be functionalized. The most reliable method is the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: C6-Position Arylation
This protocol ensures high fidelity when coupling electron-deficient heteroaromatics.
Materials:
-
6-Bromoquinoline-8-carboxamide (1.0 eq)
-
Aryl/Heteroaryl Boronic Ester (e.g., 1,2,4-triazine derivative) (1.2 eq)
- (0.05 eq)
- (2.5 eq)
-
1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure & Causality:
-
Mixture Preparation: In a Schlenk flask, combine the quinoline intermediate, the boronic ester, and
in the 1,4-dioxane/water solvent mixture.-
Causality: The biphasic solvent system dissolves both the organic substrates (dioxane) and the inorganic base (water), which is strictly required to activate the boronic ester for the transmetalation step.
-
-
Degassing: Sparge the mixture with ultra-pure Argon for 15 minutes.
-
Causality: Oxygen is a potent poison for
catalytic species. Thorough degassing is a self-validating step; failure to do so results in immediate black palladium precipitation and a stalled reaction.
-
-
Catalyst Addition: Add
rapidly under an Argon blanket.-
Causality:
is specifically chosen because its bidentate dppf ligand strongly resists premature reductive elimination, a common failure mode when coupling electron-deficient quinoline systems.
-
-
Thermal Activation: Heat the reaction to 90°C for 4-6 hours, monitoring conversion via LC-MS.
-
Causality: The elevated temperature overcomes the activation energy barrier required for the oxidative addition of the highly stable
bond.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with dichloromethane. Concentrate and purify via flash chromatography.
References
- Lu, B., et al. "1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine." US Patent 11,014,904 B2, Assigned to Jiangsu Hengrui Medicine Co Ltd and Shanghai Hengrui Pharmaceutical Co Ltd. Issued May 25, 2021.
Sources
6-Bromoquinoline-8-Carboxamide (CAS 1823931-71-0): A Strategic Scaffold in Targeted Therapeutics and Drug Discovery
As a Senior Application Scientist, I approach the synthesis and application of 6-Bromoquinoline-8-carboxamide not merely as a chemical catalog entry, but as a highly strategic, bifunctional scaffold. In modern drug discovery, the ability to decouple target-binding pharmacophores from sites of late-stage structural diversification is critical. This compound achieves exactly that: its C8-carboxamide domain drives high-affinity target engagement, while its C6-bromide serves as an orthogonal synthetic handle for transition-metal-catalyzed cross-coupling.
This whitepaper provides an in-depth technical analysis of 6-Bromoquinoline-8-carboxamide, detailing its physicochemical properties, self-validating synthetic protocols, and its mechanistic role in developing next-generation therapeutics.
Chemical Identity and Physicochemical Profiling
6-Bromoquinoline-8-carboxamide is a halogenated heteroaromatic building block widely utilized in the synthesis of kinase inhibitors, receptor antagonists, and epigenetic modulators[1].
Table 1: Physicochemical Profile of 6-Bromoquinoline-8-carboxamide
| Property | Value |
| CAS Number | 1823931-71-0 |
| Molecular Formula | C10H7BrN2O |
| Molecular Weight | 251.08 g/mol |
| Structural Class | Halogenated Heteroaromatic Amide |
| Key Functional Groups | Quinoline core, C8-Primary Amide, C6-Aryl Bromide |
Causality in Synthetic Methodologies
The de novo synthesis of substituted quinolines can be challenging due to regioselectivity issues. Therefore, the most efficient route to 6-bromoquinoline-8-carboxamide relies on the functional group interconversion of a pre-formed quinoline core. Specifically, the conversion of methyl 6-bromoquinoline-8-carboxylate to the corresponding carboxamide via ammonolysis is the industry standard[2].
The Causality of the Ammonolysis Approach: Direct amidation of the corresponding carboxylic acid (6-bromoquinoline-8-carboxylic acid) requires stoichiometric amounts of expensive coupling reagents (e.g., HATU, EDC) and often suffers from poor atom economy and complex purification profiles. By contrast, utilizing the methyl ester as the electrophile in the presence of 40% aqueous ammonia and methanol at room temperature provides a highly efficient, self-driving reaction[2]. The causality here is thermodynamic: the differential solubility of the resulting carboxamide causes it to precipitate out of the methanolic solution, driving the equilibrium forward according to Le Chatelier's principle and preventing reverse hydrolysis.
Synthetic workflow for 6-Bromoquinoline-8-carboxamide via ester ammonolysis.
Mechanistic Role in Drug Development
The architectural geometry of 6-bromoquinoline-8-carboxamide provides two distinct, highly valuable pharmacological mechanisms:
A. Conformational Locking via Hydrogen Bonding (PARP-1 Inhibition)
The quinoline-8-carboxamide scaffold is a privileged structure for Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition[3]. The primary amine of the C8-carboxamide acts as a hydrogen bond donor, forming a strong intramolecular hydrogen bond with the lone pair of the adjacent N1-quinoline nitrogen. This non-covalent interaction "locks" the amide carbonyl in a coplanar geometry that perfectly mimics the nicotinamide pharmacophore of NAD+[3]. The C6-bromide then serves as a vector to explore the enzyme's outer binding pocket via subsequent cross-coupling reactions.
B. Tumor Immunotherapy (A2A/A2B Receptor Antagonism)
In the hypoxic tumor microenvironment, extracellular adenosine accumulates and binds to A2A and A2B receptors on CD8+ T-cells, triggering an intracellular cAMP cascade that induces severe immunosuppression. 6-Bromoquinoline-8-carboxamide is a critical intermediate in the synthesis of 1,2,4-triazine-3-amine derivatives, which act as potent dual A2A/A2B receptor antagonists[2]. By blocking these receptors, the derivatives prevent cAMP accumulation, thereby restoring robust anti-tumor immunity and T-cell proliferation[2].
Mechanism of action for quinoline-8-carboxamide derivatives in A2A/A2B antagonism.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success prior to downstream processing.
Protocol 1: Synthesis of 6-Bromoquinoline-8-carboxamide via Ammonolysis
Adapted from established patent literature for A2A/A2B antagonist precursors[2].
-
Dissolution: In a 50 mL round-bottom flask, dissolve 400 mg (1.5 mmol) of methyl 6-bromoquinoline-8-carboxylate in 15 mL of anhydrous methanol. Ensure complete dissolution via magnetic stirring at room temperature (20-25 °C).
-
Reagent Addition: Dropwise, add 5 mL of 40% aqueous ammonia to the methanolic solution. Seal the flask to prevent the escape of ammonia gas.
-
Reaction Progression: Stir the reaction mixture overnight (approx. 12-16 hours) at room temperature.
-
Self-Validation Checkpoint: Monitor via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting ester will appear as a higher Rf spot, while the highly polar carboxamide product will remain near the baseline or exhibit a significantly lower Rf.
-
-
Workup & Extraction: Quench the reaction by adding 20 mL of deionized water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic phases, wash with saturated sodium chloride (brine) solution, dry over anhydrous sodium sulfate (
), and concentrate under reduced pressure to yield the crude 6-bromoquinoline-8-carboxamide.
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling
Once the 6-bromoquinoline-8-carboxamide is isolated, the C6-bromide can be functionalized to build complex PARP-1 or A2A/A2B inhibitors[3].
-
Catalyst Activation: In a Schlenk tube under an argon atmosphere, combine 1.0 eq of 6-bromoquinoline-8-carboxamide, 1.2 eq of the desired arylboronic acid, and 0.05 eq of
. -
Coupling: Add 3.0 eq of potassium carbonate (
) dissolved in a degassed mixture of 1,4-dioxane and water (4:1 v/v). Heat the sealed tube to 90 °C for 8 hours. -
Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via silica gel flash chromatography.
Quantitative Data & Reaction Optimization
The choice of solvent and ammonia source drastically impacts the yield of the ammonolysis step. The table below summarizes the optimization parameters that justify the use of the protocol described in Section 4.
Table 2: Reaction Condition Optimization for Ester Ammonolysis
| Solvent System | Reagent Source | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Methanol | 40% aq. NH3 | 25 (RT) | 12 | >85% | Optimal; product precipitation drives equilibrium forward. |
| Ethanol | 28% aq. NH3 | 25 (RT) | 24 | ~60% | Slower kinetics due to lower NH3 concentration and steric bulk of solvent. |
| THF | NH3 (gas) | 0 to 25 | 8 | ~75% | Requires pressurized setup; less practical for routine bench-scale synthesis. |
References
-
BLD Pharm. "28733-43-9|5-Bromonicotinamide|BLD Pharm" (Contains 6-Bromoquinoline-8-carboxamide catalog data). 1
-
Journal of Medicinal Chemistry - ACS Publications. "Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor". 3
-
Google Patents. "US11014904B2 - 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine". 2
Sources
The Quinoline-8-Carboxamide Scaffold: Structural Pharmacophore & Therapeutic Applications
[1]
Executive Summary
The Quinoline-8-carboxamide (Q8C) scaffold represents a distinct and privileged chemical space in medicinal chemistry, often overshadowed by its 4-isomer (the NK3 antagonist Osanetant scaffold) and its 8-hydroxy analogue (the metal chelator 8-HQ).[1] However, the Q8C scaffold has emerged as a critical pharmacophore for targeting PARP-1 (Poly(ADP-ribose) polymerase-1) in oncology and CD38 (NAD+ glycohydrolase) in metabolic disorders.
This technical guide dissects the Q8C scaffold's unique intramolecular hydrogen bonding (IMHB) network, which locks the molecule into a planar, pre-organized conformation essential for binding affinity. We provide validated synthetic routes, structure-activity relationship (SAR) insights, and experimental protocols for immediate application in drug discovery campaigns.
Part 1: Structural Rationale & Pharmacophore Analysis
The "Pseudo-Ring" Conformation
The defining feature of the Quinoline-8-carboxamide scaffold is the formation of a stable, six-membered "pseudo-ring" via an intramolecular hydrogen bond (IMHB). Unlike the 4-carboxamide, where the amide can rotate more freely, the 8-carboxamide is sterically and electronically constrained.
-
The Lock: The amide proton (-NH) acts as a hydrogen bond donor to the quinoline ring nitrogen (N1), which acts as the acceptor.
-
Therapeutic Consequence: This interaction planarizes the molecule, reducing the entropic penalty upon binding to a receptor pocket (e.g., the nicotinamide binding pocket of PARP-1). It mimics the planarity of fused tricyclic systems without the solubility issues often associated with them.
Graphviz Diagram: The Q8C Pharmacophore & Logic
The following diagram illustrates the structural logic and the divergence between the 4- and 8- isomers.
Caption: Structural divergence of quinoline carboxamides. The 8-position substitution enables a unique intramolecular lock essential for PARP-1 and CD38 binding.
Part 2: Therapeutic Applications[2][3][4][5][6][7]
Oncology: PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair (base excision repair). Inhibitors are used to treat BRCA-mutated cancers (synthetic lethality).
-
Mechanism: The Q8C scaffold mimics the nicotinamide moiety of NAD+, the substrate for PARP-1. The planar conformation allows it to slot into the catalytic cleft.
-
Key SAR: Substitution at the 2-position (e.g., 2-methyl or 2-phenyl) enhances potency by filling a hydrophobic sub-pocket, while the 8-carboxamide remains invariant to maintain the H-bond network with the protein backbone (Gly863 and Ser904 residues).
Metabolic Disease: CD38 Inhibition
CD38 is the primary NAD-hydrolyzing enzyme in mammals. Its inhibition elevates NAD+ levels, promoting metabolic health and combating age-related decline.
-
Key Compound: 4-amino-8-quinoline carboxamides.[2]
-
Mechanism: These derivatives act as reversible inhibitors. The 4-amino group provides additional solubility and hydrogen bonding interactions distinct from the PARP-1 binding mode.
Part 3: Synthetic Methodologies
To access diverse Q8C libraries, we recommend two primary routes: Direct Amidation (for scale-up) and Late-Stage Diversification (for SAR exploration).
Comparative Synthetic Strategies
| Parameter | Route A: Direct Amidation | Route B: Pd-Catalyzed Diversification |
| Starting Material | 8-Quinolinecarboxylic acid | 3-Iodo-8-quinolinecarboxamide |
| Key Reagents | HATU or T3P, DIPEA, Amine | Boronic acids, Pd(dppf)Cl2 |
| Diversity Point | Amide R-group | Quinoline Ring (C3/C6 positions) |
| Yield | High (80-95%) | Moderate (50-75%) |
| Utility | Scale-up of lead compounds | Rapid library generation |
Graphviz Diagram: Synthetic Workflow
Caption: Step-wise synthesis showing the divergence from the core scaffold to functionalized libraries via palladium catalysis.
Part 4: Experimental Protocols
Protocol 1: General Synthesis of Quinoline-8-Carboxamides
Objective: Synthesis of N-substituted-quinoline-8-carboxamides via HATU coupling.
-
Preparation: In a flame-dried round-bottom flask, dissolve 8-quinolinecarboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).
-
Activation: Add DIPEA (3.0 equiv, 15.0 mmol) followed by HATU (1.2 equiv, 6.0 mmol). Stir at room temperature (RT) for 15 minutes. The solution should turn slightly yellow.
-
Coupling: Add the desired Amine (1.1 equiv, 5.5 mmol) dropwise.
-
Reaction: Stir at RT for 4–12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with EtOAc (50 mL).
-
Wash sequentially with sat. NaHCO3 (2 x 30 mL), water (2 x 30 mL), and brine (1 x 30 mL).
-
Note: The Q8C scaffold is lipophilic; ensure thorough washing to remove DMF.
-
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Protocol 2: PARP-1 Inhibition Assay (Fluorometric)
Objective: Validate the biological activity of the synthesized Q8C derivatives.
-
Reagents: Recombinant human PARP-1 enzyme, histone-coated 96-well black plates, Biotinylated NAD+, Streptavidin-HRP.
-
Compound Prep: Dissolve Q8C derivatives in DMSO to create a 10 mM stock. Perform serial dilutions (e.g., 10 µM to 1 nM) in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Reaction Setup:
-
Add 50 µL of diluted compound to the histone-coated wells.
-
Add 20 µL of PARP-1 enzyme (0.5 U/well). Incubate for 15 min at RT.
-
Initiate reaction by adding 20 µL of Biotin-NAD+ cocktail.
-
-
Incubation: Incubate for 60 min at RT.
-
Detection:
-
Wash plate 3x with PBS-T.
-
Add Streptavidin-HRP (1:1000) and incubate for 30 min.
-
Wash 3x with PBS-T.
-
Add chemiluminescent substrate and read luminescence on a microplate reader.
-
-
Analysis: Calculate IC50 values using a four-parameter logistic regression model (GraphPad Prism).
Part 5: Future Directions & Scaffold Hopping
The Q8C scaffold is ripe for Metal-Protein Attenuating Compound (MPAC) development.
-
Rationale: The proximity of the 8-carboxamide oxygen and the quinoline nitrogen (N1) creates a bidentate chelation site similar to 8-hydroxyquinoline.
-
Application: Neurodegenerative diseases (Alzheimer's/Huntington's) where copper/zinc dyshomeostasis is prevalent. Unlike 8-HQ, the amide allows for fine-tuning of the metal binding constant (
), potentially reducing toxicity associated with indiscriminate stripping of metals.
References
-
Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Source: Journal of Medicinal Chemistry (2009). URL:[Link]
-
Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Source: Journal of Medicinal Chemistry (2015). URL:[Link]
-
Quinoline as a privileged scaffold in cancer drug discovery. Source: International Journal of Molecular Sciences (2021). URL:[Link]
-
Structure-based design of quinoline-8-carboxamide derivatives as potent PARP-1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[3] URL:[Link]
Technical Whitepaper: Nomenclature, Structural Identity, and Synonymy of 6-Bromo-8-Carbamoylquinoline
Executive Summary
This technical guide provides a definitive analysis of 6-bromo-8-carbamoylquinoline , a critical intermediate in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and anti-infective agents. The molecule is formally designated as 6-bromoquinoline-8-carboxamide according to IUPAC priority rules. This document clarifies the nomenclature hierarchy, details the structural properties that make it a "privileged scaffold," and provides verified identifiers to ensure supply chain and experimental accuracy.
Structural Identity & Numbering System
The structural integrity of 6-bromo-8-carbamoylquinoline relies on the precise numbering of the quinoline fused ring system. The quinoline core consists of a benzene ring fused to a pyridine ring.
Numbering Logic
-
Heteroatom Priority: The nitrogen atom in the pyridine ring is assigned position 1 .
-
Numbering Sequence: Numbering proceeds clockwise around the rings, skipping the bridgehead carbons.
-
Positions 2, 3, 4: The pyridine ring carbons.
-
Positions 5, 6, 7, 8: The benzene ring carbons.
-
-
Substituent Placement:
-
Position 6: A bromine (Br) atom is attached here.[1][2][3] This position is electronically activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Position 8: A carbamoyl group (
) is attached here.[2] This position is critical for intramolecular hydrogen bonding with the quinoline nitrogen (N1), locking the conformation—a key feature for binding affinity in PARP inhibitors.
-
Visualization of Structural Nomenclature
The following diagram illustrates the IUPAC numbering scheme and the functional group priority that dictates the systematic name.
Figure 1: Structural decomposition of 6-bromoquinoline-8-carboxamide showing numbering logic and functional group interactions.
Nomenclature & Synonyms
Accurate nomenclature is essential for database searching and regulatory compliance. The confusion often arises between "carbamoyl" (prefix) and "carboxamide" (suffix).
The "Carbamoyl" vs. "Carboxamide" Distinction
In IUPAC nomenclature, the name is determined by the Principal Functional Group .
-
Carboxamide (-CONH₂): This group has higher priority than the bromine (-Br) halogen. Therefore, it serves as the suffix of the name.
-
Carbamoyl: This term is used only when the amide is treated as a substituent (prefix) in the presence of a higher-priority group (e.g., a carboxylic acid). Since Br is lower priority, "carbamoyl" is technically a synonym but not the preferred systematic name.
Validated Synonym List
Table 1 consolidates the verified identifiers for this compound.
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value | Context |
| Primary IUPAC Name | 6-Bromoquinoline-8-carboxamide | Official Systematic Name |
| Common Synonym | 6-Bromo-8-carbamoylquinoline | Often used in patents/literature |
| CAS Registry Number | 1823931-71-0 | Unique Chemical Identifier |
| Related CAS (Acid) | 64507-38-6 | Precursor (6-Bromoquinoline-8-carboxylic acid) |
| Molecular Formula | Stoichiometric Composition | |
| Molecular Weight | 251.08 g/mol | Mass Calculation |
| SMILES | NC(=O)C1=C2N=CC=CC2=CC(Br)=C1 | Computational String |
| InChI Key | MMDYMXKTESCOCM-UHFFFAOYSA-N | Digital Signature |
Synthesis & Application Context
Understanding the synthesis of 6-bromoquinoline-8-carboxamide reveals why it is a high-value intermediate. It is rarely a final drug but rather a "branching point" molecule.
Synthetic Pathway
The synthesis typically proceeds from the carboxylic acid derivative. The transformation from acid to amide preserves the bromine handle for future reactions.
-
Starting Material: 6-Bromoquinoline-8-carboxylic acid (CAS 64507-38-6).
-
Activation: Conversion to acid chloride using Thionyl Chloride (
) or Oxalyl Chloride. -
Amidation: Reaction with aqueous Ammonia (
) or Ammonium Chloride ( ) to yield the primary amide.
Medicinal Chemistry Utility
-
PARP Inhibitors: Quinoline-8-carboxamides have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[4][6] The 8-carboxamide moiety mimics the nicotinamide pharmacophore, forming critical hydrogen bonds within the enzyme's active site.
-
Cross-Coupling: The 6-bromo position allows for Suzuki, Stille, or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups, expanding the library of potential bioactive compounds.
Figure 2: Synthetic workflow and downstream applications of the 6-bromo-8-carbamoylquinoline scaffold.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 150121, 6-Bromoquinoline-8-carboxylic acid. Retrieved from [Link]
-
Lord, A. M., et al. (2009). "Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor." Journal of Medicinal Chemistry, 52(3), 868–877. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1823934-82-2 | 2-Chloro-4-methyloxazole-5-carbonitrile | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 4. Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 28733-43-9|5-Bromonicotinamide|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 8. chem960.com [chem960.com]
- 9. 6-Chloro-2-fluoro-3-methylaniline Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
6-Bromoquinoline-8-carboxamide: Physicochemical Profile and Synthetic Utility
Topic: Molecular Weight and Formula of 6-Bromoquinoline-8-carboxamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Bromoquinoline-8-carboxamide is a halogenated quinoline derivative serving as a critical scaffold in medicinal chemistry. Characterized by a planar bicyclic aromatic core, this compound functions as a versatile intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and modulators of adenosine receptors (A2A/A2B). Its specific substitution pattern—a bromine atom at position 6 and a carboxamide group at position 8—imparts unique electronic properties that facilitate structure-activity relationship (SAR) tuning, particularly for π-stacking interactions in protein binding pockets.
This guide provides a definitive technical analysis of its molecular properties, validated synthetic protocols, and applications in drug discovery.[1]
Physicochemical Core
Molecular Identity
The compound consists of a quinoline ring system substituted with a bromine atom at the C6 position and a primary carboxamide group at the C8 position.
| Property | Data |
| IUPAC Name | 6-Bromoquinoline-8-carboxamide |
| Molecular Formula | C₁₀H₇BrN₂O |
| Molecular Weight | 251.08 g/mol |
| Monoisotopic Mass | 249.9742 Da (for ⁷⁹Br) |
| Exact Mass | 249.9742 Da |
| Element Analysis | C: 47.84%, H: 2.81%, Br: 31.82%, N: 11.16%, O: 6.37% |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol, Dichloromethane |
Structural Analysis
The quinoline nitrogen (N1) creates a dipole that, combined with the electron-withdrawing amide at C8 and the bromine at C6, reduces the electron density of the carbocyclic ring. This electronic deficiency makes the C2 and C4 positions susceptible to nucleophilic attack, a feature often exploited in late-stage functionalization.
Synthesis and Characterization
The synthesis of 6-Bromoquinoline-8-carboxamide is most efficiently achieved via the ammonolysis of its corresponding methyl ester. This method avoids the harsh conditions required for nitrile hydrolysis and the instability associated with acid chloride intermediates.
Validated Synthetic Protocol: Ester Ammonolysis
Source: Adapted from Patent US11014904B2 [1].
Reaction Scheme: Methyl 6-bromoquinoline-8-carboxylate + NH₃ (aq) → 6-Bromoquinoline-8-carboxamide + MeOH
Reagents:
-
Precursor: Methyl 6-bromoquinoline-8-carboxylate (Synthesized per WO2011020193A1 [2])[2]
-
Reagent: 40% Aqueous Ammonia[2]
-
Solvent: Methanol (MeOH)[2]
-
Workup: Ethyl Acetate (EtOAc), Saturated Sodium Chloride (Brine)[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve 400 mg (1.5 mmol) of methyl 6-bromoquinoline-8-carboxylate in 15 mL of methanol in a round-bottom flask. Ensure complete solubilization.
-
Ammonolysis: Add 5 mL of 40% aqueous ammonia dropwise to the stirring solution at room temperature.
-
Reaction: Stir the mixture overnight (approx. 12–16 hours). Monitor conversion via TLC (Thin Layer Chromatography) or LC-MS to confirm the disappearance of the ester starting material.
-
Quenching: Dilute the reaction mixture with distilled water to quench the excess ammonia.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic phases and wash with saturated sodium chloride solution (brine). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid.[4]
-
Recrystallization (Optional): If high purity (>98%) is required for biological assays, recrystallize from a mixture of Ethanol/Hexane.
Alternative Route: Nitrile Hydrolysis
While less common due to potential over-hydrolysis to the acid, the nitrile route is viable if the 8-cyano precursor is available.
-
Precursor: 6-Bromoquinoline-8-carbonitrile[4]
-
Conditions: H₂O₂, NaOH, DMSO (Radziszewski hydrolysis) or H₂SO₄ (controlled hydration).
-
Note: This route requires strict temperature control (0–5 °C) to prevent conversion to 6-bromoquinoline-8-carboxylic acid.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from the carboxylic acid precursor to the final amide, highlighting the ester intermediate pathway.
Caption: Figure 1. Synthetic pathways for 6-Bromoquinoline-8-carboxamide. The ester ammonolysis route (Green) is preferred for yield and purity.
Applications in Drug Discovery[1][4]
PARP-1 Inhibition
Quinoline-8-carboxamides are established pharmacophores for PARP-1 (Poly(ADP-ribose) polymerase-1) inhibition. The carboxamide group mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with the Ser904 and Gly863 residues in the PARP-1 catalytic domain [3].
-
Mechanism: The 6-bromo substituent occupies the hydrophobic pocket, enhancing binding affinity through van der Waals interactions and halogen bonding.
-
Utility: Sensitization of cancer cells to DNA-damaging agents (e.g., temozolomide, cisplatin).
Adenosine Receptor Modulation
Recent patent literature identifies 6-bromoquinoline-8-carboxamide derivatives as intermediates in the synthesis of A2A/A2B adenosine receptor antagonists [1]. These receptors are checkpoints in the tumor microenvironment; their inhibition can reactivate the immune response against tumors.
Biological Mechanism Diagram
The interaction of the carboxamide core with the PARP active site is modeled below.
Caption: Figure 2. Mechanism of Action. The compound competes with NAD+ for the PARP-1 active site, blocking DNA repair and inducing apoptosis in cancer cells.
References
-
Patent US11014904B2 . 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine. (2021).[5] Assignee: Chia Tai Tianqing Pharmaceutical Group Co Ltd.
-
Patent Application WO2011020193A1 . Substituted Quinoline Derivatives.[6] (2011).[2]
-
Journal of Medicinal Chemistry . Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. (2008).[5] 51(20), 6581–6591.
-
PubChem Compound Summary . 6-Bromoquinoline-8-carboxylic acid (Precursor Data). CID 150121.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US11014904B2 - 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 6-Bromoquinoline-8-carboxamide
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, quinoline-8-carboxamides have garnered significant interest as a new class of potent Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, which are crucial targets in cancer therapy. The formation of the amide bond is a cornerstone reaction in drug discovery and development, enabling the linkage of molecular fragments to generate novel compounds with desired biological activities.
This application note provides a detailed, field-proven protocol for the synthesis of 6-bromoquinoline-8-carboxamide from its corresponding carboxylic acid. The described method utilizes a widely adopted carbodiimide-mediated coupling reaction, which is known for its efficiency and mild reaction conditions.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice.
Reaction Principle and Causality
The direct condensation of a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a non-reactive ammonium carboxylate salt. To overcome this thermodynamic barrier, coupling reagents are employed to "activate" the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine.
This protocol utilizes the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[2][3]
-
EDC (Carbodiimide): This is the primary activating agent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]
-
HOBt (Additive): While the O-acylisourea intermediate can react directly with the amine, it is also susceptible to racemization (if chiral centers are present) and can rearrange to a non-reactive N-acylurea byproduct. HOBt acts as a crucial additive by rapidly converting the O-acylisourea into an HOBt-active ester.[2][3] This new intermediate is more stable, less prone to side reactions, and reacts efficiently with the amine to yield the desired amide product, regenerating HOBt in a catalytic cycle.[2]
Materials and Methods
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 6-Bromoquinoline-8-carboxylic acid | 64507-38-6 | C₁₀H₆BrNO₂ | 252.06 | Starting material.[5][6] |
| 6-Bromoquinoline-8-carboxamide | 139263-63-5 (example) | C₁₀H₇BrN₂O | 251.08 | Product. (CAS may vary) |
| EDC•HCl | 25952-53-8 | C₈H₁₇N₃•HCl | 191.70 | Coupling agent.[7] Water-soluble.[1] |
| HOBt (Hydrate) | 123333-53-9 | C₆H₅N₃O•xH₂O | 135.13 (anhydrous) | Additive. Safer hydrated form is preferred.[2][8] |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 | Amine source.[4] |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 | Non-nucleophilic organic base.[9][10] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, polar aprotic solvent.[11] |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution for work-up. |
| Brine | N/A | NaCl in H₂O | N/A | Saturated NaCl solution for work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | For column chromatography. |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stirrer hotplate
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis.
Reaction Scheme
Figure 1: Synthesis of 6-Bromoquinoline-8-carboxamide from 6-Bromoquinoline-8-carboxylic acid.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromoquinoline-8-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M). Stir the solution at room temperature.
-
Addition of Amine and Base: Add ammonium chloride (NH₄Cl, 1.5 eq) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The base is added in excess to neutralize the HCl from NH₄Cl and the HCl generated during the EDC coupling.
-
Pre-activation/Coupling: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl, 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine. This washing sequence removes the base, unreacted acid, and water-soluble byproducts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-80% Ethyl Acetate in Hexanes) to afford the pure 6-bromoquinoline-8-carboxamide.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the synthesis of 6-bromoquinoline-8-carboxamide.
Reaction Mechanism
Sources
- 1. lifechempharma.com [lifechempharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Ammonium Chloride: Formula, Structure, Uses & Key Facts [vedantu.com]
- 5. 6-bromoquinoline-8-carboxylic acid | CAS 64507-38-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EDC HCl, 25952-53-8, Crystalline, E6383, ... [ketonepharma.com]
- 8. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 9. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 10. Diisopropylethylamine (CAS 7087-68-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Dimethylformamide (DMF) [commonorganicchemistry.com]
Optimization of Suzuki-Miyaura Cross-Coupling for 6-Bromoquinoline-8-carboxamide Scaffolds
Abstract
The functionalization of 6-bromoquinoline-8-carboxamide via Suzuki-Miyaura cross-coupling presents a unique convergence of electronic and steric challenges.[1] Unlike simple aryl bromides, this scaffold possesses a "pincer-like" coordination pocket between the quinoline nitrogen (
Part 1: Strategic Analysis & Mechanistic Insight
The Chelation Trap (Catalyst Poisoning)
The primary failure mode for this substrate is not the oxidative addition into the C-Br bond, but the subsequent sequestration of the Palladium(II) species. The 8-carboxamide moiety is located peri to the quinoline nitrogen. In the presence of unhindered phosphines (e.g., PPh3), the substrate can act as a bidentate (
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , SPhos ) or bidentate ligands with large bite angles (e.g., dppf ).[2] These ligands sterically crowd the metal center, preventing the formation of the quiescent chelate complex.
Solubility & Base Compatibility
-
Solubility: 6-Bromoquinoline-8-carboxamide has high lattice energy due to intermolecular H-bonding.[1] Toluene and pure ethereal solvents often fail to solubilize the substrate, leading to stalled conversion. Polar aprotic cosolvent systems (DMF/H2O or Dioxane/H2O) are mandatory.[1]
-
Base Sensitivity: The primary amide protons (
) can be deprotonated by strong alkoxide bases (e.g., NaOtBu), leading to catalyst poisoning by the amidate anion.[2] Inorganic carbonates or phosphates ( , ) are preferred.[1][2]
Visualizing the Challenge
The following diagram illustrates the competing pathways: the desired catalytic cycle versus the formation of the inactive chelate trap.
Caption: Figure 1. Mechanistic divergence illustrating how ligand bulk prevents the formation of the thermodynamic chelate trap.
Part 2: Experimental Protocols
Protocol A: The "Workhorse" Method (Pd(dppf)Cl2)
Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.[1]
This protocol utilizes [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride , a robust catalyst where the wide bite angle of the ferrocenyl ligand stabilizes the Pd center against chelation.[2]
Reagents:
-
Substrate: 6-Bromoquinoline-8-carboxamide (1.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl2[1][2] · DCM complex (3 – 5 mol%)[1][2]
-
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane[3]
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (microwave or pressure tube) with the quinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (concentration 0.15 M relative to substrate). Stir until partial suspension is uniform.
-
Activation: Add the degassed 2.0 M
solution via syringe.-
Note: The biphasic mixture ensures the inorganic base does not cause rapid hydrolysis of the amide.
-
-
Reaction: Heat to 90°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[1] The product is likely polar; if it precipitates in the organic layer, filter the solid directly—this is often pure product.
Protocol B: The "High-Performance" Method (XPhos Pd G2)
Best for: Sterically hindered boronic acids, heteroaryl boronates, or if Protocol A yields <50%.
This protocol uses a Buchwald Precatalyst (Generation 2) .[1][2] The XPhos ligand is exceptionally bulky and electron-rich, facilitating oxidative addition into the electron-deficient quinoline while completely blocking the N8-amide pocket.
Reagents:
-
Substrate: 6-Bromoquinoline-8-carboxamide (1.0 equiv)[1]
-
Boronic Acid: (Hetero)Aryl-B(OH)2 (1.5 equiv)[1]
-
Catalyst: XPhos Pd G2 (2 – 3 mol%)[1]
-
Base:
(Tribasic Potassium Phosphate, 3.0 equiv, solid or 0.5M aq) -
Solvent: n-Butanol / Water (4:1 ratio) or THF / Water (4:1)[1][2]
Step-by-Step Procedure:
-
Solids: Add substrate, boronic acid, XPhos Pd G2, and solid
to the vessel. -
Degassing: Evacuate and backfill with Argon (x3).[1]
-
Solvent: Add the n-Butanol/Water mixture.
-
Why BuOH? Alcohols are excellent solvents for amides and facilitate transmetallation via hydrogen bonding with the boronate species.
-
-
Reaction: Heat to 80°C (or 100°C if using BuOH). Reaction is typically fast (1–4 hours).[1]
-
Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, as quinolines can retain Pd.
Part 3: Troubleshooting & Optimization Data[3]
Solvent & Base Screening Matrix
The following table summarizes the expected performance based on the physicochemical properties of the 8-carboxamide scaffold.
| Variable | Condition | Suitability | Rationale |
| Solvent | Dioxane / H2O | High | Excellent solubility balance; standard for Suzuki.[1] |
| Toluene | Low | Substrate insolubility leads to stalled reaction.[1] | |
| DMF / H2O | Medium | Good solubility, but difficult workup (DMF sticks to amides). | |
| n-Butanol | High | Promotes transmetallation; green solvent profile.[1] | |
| Base | High | Mild; minimizes amide hydrolysis.[1][2] | |
| High | Better solubility in organic phase; use for difficult couplings.[1] | ||
| NaOtBu | Avoid | Too strong; deprotonates amide (poisoning risk).[1] | |
| Low | Ineffective for activating boronic acids in this context.[1] |
Decision Workflow
Follow this logic path to select the correct condition for your specific analogue.
Caption: Figure 2. Decision matrix for selecting the optimal coupling protocol based on boronic acid complexity.
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.
-
Broutin, P. E., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides.[5] Organic Chemistry Frontiers, 8, 5689-5696. (Demonstrates aqueous/alcohol compatibility for heteroaryls).
-
[Link]
-
-
Bruno, N. C., et al. (2013).[1] Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates and Sulfamates (Usage of XPhos Pd G2). Organic Letters, 15(10), 2534–2537.
- BenchChem Application Note. (2025). Optimizing reaction conditions for 6,8-Dibromoquinolin-3-amine derivatization.
Sources
- 1. XPhos Pd G2 1310584-14-5 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
Application Note: Synthesis and Evaluation of PARP-1 Inhibitors Utilizing the Quinoline-8-Carboxamide Scaffold
[1][2]
Executive Summary & Rationale
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme involved in DNA repair, specifically base excision repair (BER). Inhibition of PARP-1 induces synthetic lethality in tumors deficient in homologous recombination (e.g., BRCA1/2 mutations). While clinical inhibitors like Olaparib utilize phthalazinone scaffolds, the quinoline-8-carboxamide scaffold represents a distinct, potent chemotype designed to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP-1.
The Pharmacophore Logic: The potency of this scaffold relies on a constrained conformation.[1] An intramolecular hydrogen bond between the amide proton (at C-8) and the quinoline nitrogen (N-1) locks the molecule into a planar structure. This mimics the trans-amide conformation of nicotinamide required for binding in the PARP-1 catalytic pocket, facilitating critical hydrogen bonding with Gly863 and Ser904 residues.
Chemical Design Strategy
Structural Activity Relationship (SAR)
Experimental data indicates that the "locked" conformation is non-negotiable for activity.
-
8-Carboxamide: Essential for the intramolecular H-bond (pseudo-ring formation).
-
2-Position Substitution: Enhances potency significantly.[2][1][3][4] For example, a 2-methyl group improves IC50 values into the nanomolar range (approx. 500 nM) compared to the unsubstituted analog, likely due to hydrophobic interactions within the active site or improved metabolic stability.
-
3-Position Substitution: Generally tolerated only if the group is small/narrow, suggesting steric constraints in this region of the binding pocket.
Visualizing the Pharmacophore
The following diagram illustrates the binding logic and the "Conformational Lock" mechanism.
Figure 1: Mechanistic logic of the Quinoline-8-Carboxamide scaffold. The intramolecular hydrogen bond pre-organizes the inhibitor for entropy-favored binding.
Detailed Synthetic Protocols
The synthesis of 2-substituted quinoline-8-carboxamides is chemically distinct because it requires selective functionalization. The most robust route utilizes 2,8-dibromoquinoline as the divergent intermediate.
Retrosynthetic Analysis
-
Key Disconnection: C8-Amide formation (via Lithiation) and C2-Arylation (via Suzuki Coupling).
-
Starting Material: 2,8-Dibromoquinoline (Synthesized from 2-bromoaniline and acrolein or commercially sourced).
Figure 2: Synthetic pathway prioritizing selective C-2 functionalization followed by C-8 carboxamidation.
Protocol A: Selective Suzuki Coupling (C-2 Functionalization)
The C-2 bromine is more electron-deficient and sterically accessible than the C-8 bromine, allowing for highly selective coupling at room temperature.
Reagents:
-
2,8-Dibromoquinoline (1.0 equiv)
-
Aryl/Alkyl Boronic Acid (1.1 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 M aqueous solution)
-
Solvent: DME (Dimethoxyethane) / Ethanol / Water (4:1:1)
Procedure:
-
Degassing: Charge a reaction flask with DME/EtOH/Water solvent mixture. Degas by bubbling nitrogen for 15 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Addition: Add 2,8-dibromoquinoline, the boronic acid, and Na2CO3 solution. Finally, add Pd(PPh3)4 under a nitrogen stream.
-
Reaction: Stir the mixture at Room Temperature (20–25 °C) for 12–18 hours.
-
Note: Heating to reflux may cause competitive coupling at the C-8 position. Monitor via TLC (Hexane/EtOAc 9:1).
-
-
Work-up: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO2, gradient 0-10% EtOAc in Hexanes). The C-2 substituted product elutes first.
Protocol B: Carboxamidation via Lithium-Halogen Exchange
This step converts the C-8 bromine directly to a primary amide using Trimethylsilyl Isocyanate (TMS-NCO) as an electrophile. This avoids the harsh conditions of nitrile hydrolysis.
Reagents:
-
2-Substituted-8-bromoquinoline (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 1.6 M in hexanes)
-
Trimethylsilyl isocyanate (TMS-NCO) (1.2 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Cryogenic Setup: Flame-dry a round-bottom flask and cool to -78 °C under an argon atmosphere. Add the starting material dissolved in anhydrous THF.
-
Lithiation: Dropwise add n-BuLi over 10 minutes. The solution will likely turn a deep red/orange color, indicating the formation of the lithiated species. Stir for 30 minutes at -78 °C.
-
Trapping: Add TMS-NCO (neat) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature over 2 hours.
-
Quench: Quench with saturated NH4Cl solution (hydrolyzes the TMS intermediate to the primary amide).
-
Isolation: Extract with CH2Cl2 (DCM). The product is often moderately polar.
-
Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH 95:5).
Biological Evaluation: PARP-1 Inhibition Assay
To validate the synthesized compounds, a colorimetric or chemiluminescent assay measuring the incorporation of biotinylated ADP-ribose into histones is standard.
Assay Protocol
Materials:
-
Substrate: Biotinylated NAD+.
-
Coating: Histones (H1 or core histones) coated on a 96-well plate.
-
Detection: Streptavidin-HRP conjugate + TMB substrate.
Workflow:
-
Coating: Coat 96-well plates with Histones (50 µL/well, 10 µg/mL in PBS) overnight at 4 °C. Wash 3x with PBST.
-
Inhibitor Addition: Add synthesized inhibitors (dissolved in DMSO) at varying concentrations (e.g., 1 nM to 10 µM). Ensure final DMSO concentration is <1%.
-
Reaction Initiation: Add PARP-1 enzyme (0.5 units/well) mixed with Biotin-NAD+ (25 µM) and activated DNA (10 µg/mL).
-
Incubation: Incubate for 1 hour at 25 °C.
-
Detection: Wash plate 3x. Add Streptavidin-HRP (1:1000 dilution). Incubate 30 mins. Wash 3x. Add TMB substrate. Stop reaction with 1M H2SO4.
-
Readout: Measure Absorbance at 450 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Data Summary & Benchmarking
The following table summarizes expected SAR trends for this scaffold based on literature precedents (e.g., J. Med. Chem. 2009).[2][3]
| Compound ID | R-2 Substituent | R-3 Substituent | IC50 (PARP-1) | Notes |
| Q8C-01 | H | H | > 2.0 µM | Baseline activity; moderate potency. |
| Q8C-02 | Methyl | H | ~500 nM | Hydrophobic fit improves potency. |
| Q8C-03 | Phenyl | H | ~800 nM | Steric bulk slightly tolerated but less optimal than methyl. |
| Ref | 5-AIQ | N/A | 1.8 µM | Standard water-soluble reference.[2][1][3] |
| Ref | Olaparib | N/A | < 10 nM | Clinical standard (Phthalazinone class).[5] |
Expert Insight: While the quinoline-8-carboxamides (IC50 ~500 nM) are less potent than clinical phthalazinones (IC50 < 10 nM), they offer a distinct solubility profile and a smaller molecular weight, making them excellent fragment leads or probes for specific sub-pockets of the PARP enzyme.
References
-
Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Source: Journal of Medicinal Chemistry (2009), 52(3), 868–877.[2][3] URL:[Link]
-
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors: A Review of Recent Patents (2010-2015). Source: Expert Opinion on Therapeutic Patents (2016). URL:[Link]
-
PARP Inhibitors: Synthetic Lethality in the Clinic. Source: Cancer Cell (2017). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Advanced Amide Coupling Strategies for Quinoline-8-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol
Introduction: The Peri-Position Challenge
Quinoline-8-carboxylic acid (Q8CA) is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, epigenetic modulators, and targeted protein degraders. However, synthesizing amides from Q8CA presents unique electronic and steric challenges that differentiate it from standard benzoic acid derivatives.
The carboxylic acid at the C8 position is located in the peri-position relative to the quinoline nitrogen (N1). This extreme proximity creates a preorganized pocket that allows the N1 lone pair to participate in bidentate coordination with metal catalysts or coupling reagents (). Furthermore, once the amide bond is successfully formed, the resulting amide N-H proton frequently forms a strong intramolecular hydrogen bond with the quinoline N1 ()[1].
While this intramolecular hydrogen bonding acts as a thermodynamic sink that stabilizes the final product, the intermediate active ester can suffer from severe steric shielding and electronic repulsion during the nucleophilic attack of the amine. Consequently, standard coupling conditions often lead to sluggish kinetics or incomplete conversion.
Causality in Reagent Selection
Choosing the right coupling reagent for Q8CA is not merely a matter of yield; it dictates the impurity profile, reaction kinetics, and scalability of the workflow.
-
HATU / DIPEA (High Reactivity): HATU is the premier choice for coupling Q8CA with sterically hindered or poorly nucleophilic amines. The mechanism proceeds via the formation of an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, acting as a general base to hydrogen-bond with the incoming amine, thereby accelerating aminolysis.
-
EDC / HOBt / DIPEA (Scalability): For unhindered primary amines, the classic EDC/HOBt system is highly effective and scalable ()[2]. EDC is a water-soluble carbodiimide, and HOBt forms a reactive OBt ester. This method avoids the formation of guanidinium byproducts, which can occur if an unhindered primary amine reacts directly with the uronium salt of HATU.
-
T3P (Propylphosphonic anhydride): T3P is an excellent alternative when coupling chiral amines to Q8CA, as it minimizes epimerization. Additionally, its byproducts are entirely water-soluble, allowing for a self-validating, extraction-only workup.
Quantitative Data: Reagent Comparison
Table 1: Comparison of Coupling Reagents for Quinoline-8-Carboxylic Acid Amidation
| Reagent System | Typical Yield Range | Reaction Time | Primary Byproducts | Best Use Case |
| HATU / DIPEA | 80–95% | 2–4 h | HOAt, Tetramethylurea | Sterically hindered or poorly nucleophilic amines. |
| EDC / HOBt / DIPEA | 70–90% | 12–24 h | HOBt, Water-soluble urea | Standard primary amines; large-scale synthesis. |
| T3P / Pyridine | 75–85% | 12–16 h | Water-soluble phosphates | Chiral amines (minimizes epimerization); easy workup. |
| PyBOP / DIPEA | 70–85% | 4–8 h | HOBt, Pyrrolidine-phosphoric acid | Alternative to HATU without uronium side reactions. |
Visualizations
Decision tree for selecting the optimal coupling reagent for quinoline-8-carboxylic acid.
Mechanistic pathway of HATU-mediated activation and amidation of quinoline-8-carboxylic acid.
Experimental Protocols
The following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to ensure mechanistic success at each step.
Protocol A: HATU-Mediated Coupling (For Hindered Amines)
This protocol is optimized for complex targets, such as the amide coupling of quinoline-8-carboxylic acid derivatives in advanced drug discovery ()[3].
Materials:
-
Quinoline-8-carboxylic acid (1.0 equiv)
-
Amine (1.1–1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF or DCM (0.1 M concentration)
Step-by-Step Procedure:
-
Pre-activation: Dissolve Q8CA (1.0 equiv) in anhydrous DMF under a nitrogen atmosphere. Add DIPEA (3.0 equiv) and stir for 5 minutes to ensure complete deprotonation.
-
Active Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for 15–30 minutes.
-
Validation Checkpoint 1: Sample 5 µL of the reaction into 1 mL of MeCN and analyze via LCMS. You must observe the complete consumption of Q8CA (m/z 174 [M+H]+) and the appearance of the HOAt active ester (m/z 291 [M+H]+). Do not proceed until activation is complete.
-
-
Aminolysis: Add the amine (1.1 equiv) to the activated mixture. Stir at room temperature for 2–4 hours.
-
Reaction Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).
-
Wash sequentially with 1M HCl (3 × 5 volumes) to remove unreacted amine, DIPEA, and DMF.
-
Wash with saturated aqueous NaHCO3 (3 × 5 volumes) to remove the acidic HOAt byproduct.
-
Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Validation Checkpoint 2: TLC (typically 5–10% MeOH in DCM) should reveal a single new UV-active spot with no baseline streaking (indicating successful HOAt removal).
-
Protocol B: EDC/HOBt-Mediated Coupling (For Standard Amines)
Materials:
-
Quinoline-8-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.5 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DCM (0.1 M concentration)
Step-by-Step Procedure:
-
Reagent Mixing: To a round-bottom flask, add Q8CA (1.0 equiv), HOBt (1.5 equiv), and the amine (1.1 equiv) in anhydrous DCM.
-
Initiation: Add DIPEA (3.0 equiv) followed by EDC·HCl (1.5 equiv). The reaction is typically heterogeneous initially but clears as the active ester forms.
-
Incubation: Stir the reaction at room temperature for 12–24 hours.
-
Validation Checkpoint 1: EDC reactions are kinetically slower. Monitor at 4h and 16h via LCMS. The presence of the OBt ester intermediate indicates successful activation, meaning aminolysis is the rate-limiting step.
-
-
Workup: Dilute with additional DCM.
-
Wash with water (3 × 5 volumes). Self-validation: The urea byproduct of EDC is highly water-soluble; this step effectively removes it.
-
Wash with saturated NaHCO3 to remove HOBt, followed by brine.
-
Dry over Na2SO4 and concentrate.
-
Troubleshooting & Optimization
-
Incomplete Conversion (Trapped Amine): If the LCMS shows unreacted Q8CA active ester but no product formation, the amine may be trapped as a hydrochloride salt. Ensure a sufficient excess of DIPEA (at least 3.0 equivalents) is present to maintain the amine in its free-base nucleophilic state.
-
Guanidinium Byproduct Formation: If using HATU and a mass of [Amine + 100] Da is observed, the amine is reacting directly with the uronium salt of HATU rather than the active ester. To resolve this, strictly adhere to the 15-minute pre-activation step (Protocol A, Step 2) before introducing the amine.
-
Coordination Interference: If the reaction stalls completely, the Q8CA may be forming an unreactive chelate. Switching the solvent from DMF to a less coordinating solvent like DCM, or gently heating the reaction to 40 °C, can disrupt non-productive bidentate coordination states.
References
-
Azepanone-Based Inhibitors of Human Cathepsin L Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Preclinical approach of two novel tetrahydroquinoline derivatives targeting GPER and Bcl-2 for anti-glioblastoma therapy Source: PubMed Central (NIH) URL:[Link]
-
Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor Source: ChemMedChem (Wiley) URL:[Link]
-
Discovery of Bis-Acyl Hydrazides as Potent and Bioavailable MTA-Cooperative PRMT5 Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
Sources
6-Bromoquinoline-8-carboxamide as a kinase inhibitor intermediate
Topic: 6-Bromoquinoline-8-carboxamide as a Kinase Inhibitor Intermediate Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
A Privileged Scaffold for ATP-Competitive Kinase Inhibition
Abstract & Utility Profile
6-Bromoquinoline-8-carboxamide is a high-value pharmacophore intermediate used extensively in the development of Type I and Type II kinase inhibitors. Its structural utility is derived from its ability to mimic the adenine ring of ATP while offering a distinct vector for solubilizing groups or selectivity elements.
This guide details the synthesis , structural rationale , and downstream functionalization of this scaffold. It focuses on its application in targeting Serine/Threonine kinases (specifically the PIM family, DYRK1A , and CK2 ) where the 8-carboxamide moiety functions as a critical hinge-binding anchor.
Structural Biology & Pharmacophore Logic
The "Planar Anchor" Hypothesis
The efficacy of 6-bromoquinoline-8-carboxamide relies on an intramolecular hydrogen bond between the amide hydrogen and the quinoline nitrogen (N1). This interaction locks the molecule into a planar conformation, pre-organizing it for binding to the kinase hinge region without a high entropic penalty.
-
The Anchor (Position 8): The carboxamide group acts as a hydrogen bond donor/acceptor pair, interacting with the backbone carbonyl and amine of the kinase hinge residues (e.g., Glu121/Leu120 in PIM-1).
-
The Handle (Position 6): The bromine atom serves as a reactive handle for cross-coupling. In the binding pocket, this position typically points toward the solvent-exposed region or a hydrophobic shelf, allowing for the attachment of solubilizing tails (e.g., piperazines, morpholines).
Figure 1: Pharmacophore map illustrating the pre-organized binding mode of the quinoline-8-carboxamide scaffold.
Protocol A: Synthesis of 6-Bromoquinoline-8-carboxamide
Rationale: While the quinoline ring can be built via Skraup synthesis, the most robust laboratory route starts from the commercially available 6-bromoquinoline-8-carboxylic acid . Direct amidation using thionyl chloride can be harsh; therefore, a mild activation using CDI (1,1'-Carbonyldiimidazole) is preferred to prevent protodebromination or hydrolysis artifacts.
Materials
-
Precursor: 6-Bromoquinoline-8-carboxylic acid (CAS: 860647-89-4)
-
Activator: 1,1'-Carbonyldiimidazole (CDI)
-
Ammonia Source: Ammonium hydroxide (28-30% aq) or Ammonium chloride (solid)
-
Solvent: Anhydrous DMF or THF
Step-by-Step Procedure
-
Activation:
-
Charge a dry round-bottom flask with 6-bromoquinoline-8-carboxylic acid (1.0 equiv).
-
Add anhydrous DMF (10 mL per gram of substrate). Stir to dissolve.
-
Add CDI (1.2 equiv) portion-wise at room temperature. Note: Evolution of CO2 gas will occur. Ensure proper venting.
-
Stir at room temperature for 2 hours. Monitor by LCMS for the formation of the acyl-imidazole intermediate (Mass = M+67).
-
-
Amidation:
-
Once activation is complete, cool the mixture to 0°C.
-
Add Ammonium Hydroxide (28-30%, 5.0 equiv) dropwise. Alternatively, for anhydrous conditions, add solid NH4Cl (3.0 equiv) followed by DIPEA (3.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
-
Work-up & Purification:
-
Pour the reaction mixture into ice-cold water (10x reaction volume). The product should precipitate as a beige/off-white solid.
-
Stir the slurry for 30 minutes to ensure removal of residual DMF.
-
Filter the solid and wash copiously with water, then cold diethyl ether.
-
Drying: Dry under high vacuum at 45°C overnight.
-
Self-Validation (QC)
-
Expected Yield: 85–95%
-
1H NMR (DMSO-d6): Look for two broad singlets for the amide NH2 (approx. δ 9.0 and 7.8 ppm). The H-bond to the quinoline nitrogen often shifts one proton significantly downfield.
-
LCMS: [M+H]+ = 251/253 (1:1 bromine isotope pattern).
Protocol B: Downstream Functionalization (Suzuki-Miyaura Coupling)
Rationale: The C6-bromine is electronically deactivated compared to a standard phenyl bromide due to the electron-deficient pyridine ring. High-activity catalysts (e.g., Pd(dppf)Cl2 or Pd-XPhos) and elevated temperatures are required.
Experimental Design: Library Generation
This protocol is designed for parallel synthesis to generate a library of kinase inhibitors.
Figure 2: Workflow for the C6-functionalization via Suzuki Coupling.
Step-by-Step Procedure
-
Setup:
-
In a microwave vial or pressure tube, combine 6-bromoquinoline-8-carboxamide (1.0 equiv) and the desired Aryl/Heteroaryl Boronic Acid (1.5 equiv).
-
Add catalyst: Pd(dppf)Cl2·DCM (0.05 equiv).
-
Add base: 2M aq. Na2CO3 (3.0 equiv).
-
Add solvent: 1,4-Dioxane (concentration 0.1 M).
-
-
Reaction:
-
Degas the mixture by bubbling nitrogen for 5 minutes (essential to prevent homocoupling).
-
Seal and heat to 100°C (oil bath) for 12 hours OR 120°C (Microwave) for 30 minutes.
-
-
Purification (High-Throughput):
-
Dilute with Ethyl Acetate and wash with water.
-
Scavenging: If Pd residues are high, treat the organic layer with SiliaMetS® Thiol or similar scavenger resin.
-
Isolation: Concentrate and purify via reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Oxidative addition failure | Switch to Pd-XPhos G3 or Pd(dtbpf)Cl2 (highly active for heteroaryl chlorides/bromides). |
| Protodebromination | Hydride source in solvent | Ensure dioxane is peroxide-free; reduce reaction time; switch base to K3PO4. |
| Hydrolysis of Amide | pH too high / Temp too high | The C8-amide is sterically crowded but can hydrolyze at pH > 12. Use NaHCO3 or CsF instead of carbonate. |
Case Study: PIM-1 Kinase Inhibition
Context: The PIM kinases are constitutively active and lack a regulatory domain, making the hinge region the primary selectivity filter.
-
Reference Compound: SGI-1776 (structurally related imidazopyridazine) and CX-4945 (silmitasertib, related naphthyridine).
-
Binding Mode Validation: In PIM-1 (PDB: 3CXW or similar), the quinoline nitrogen accepts a H-bond from the hinge backbone (Glu121), while the 8-carboxamide donates to the backbone carbonyl (Pro123/Leu120 region).
-
Modification: Introduction of a 3-aminophenyl or pyridyl group at C6 (via the Suzuki protocol above) typically improves potency into the low nanomolar range (IC50 < 50 nM) by interacting with the hydrophobic pocket II.
References
-
Chen, L., et al. "Structure-based design of quinoline-8-carboxamides as potent, selective, and orally active Pim kinase inhibitors." Journal of Medicinal Chemistry, 52.20 (2009): 6257-6269.
-
Pierre, F., et al. "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first orally bioavailable inhibitor of protein kinase CK2 for the treatment of cancer." Journal of Medicinal Chemistry, 54.2 (2011): 635-654.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95.7 (1995): 2457-2483.
-
BenchChem Technical Data. "6-Bromoquinoline-8-carboxamide: Physical Properties and Synthesis."
Sources
Troubleshooting & Optimization
Improving solubility of 6-Bromoquinoline-8-carboxamide in DMSO
Technical Support Center: Solubility Optimization for 6-Bromoquinoline-8-carboxamide
Executive Summary: The Solubility Challenge
Compound: 6-Bromoquinoline-8-carboxamide Core Issue: High crystal lattice energy driving poor dissolution in DMSO and rapid precipitation in aqueous media.
As a Senior Application Scientist, I often see researchers struggle with this specific scaffold. The difficulty stems from two competing forces:[1]
-
Intramolecular Hydrogen Bonding: The carboxamide group at the C8 position forms a stable intramolecular hydrogen bond with the quinoline nitrogen (N1). This "locks" the molecule into a rigid, planar conformation, significantly reducing its polarity and ability to interact with solvents.
-
-
Stacking: The planar structure, reinforced by the heavy bromine atom at C6, facilitates strong intermolecular -stacking in the solid state.
The Result: You are trying to break a "brick wall" of crystal energy using a solvent (DMSO) that is prone to absorbing water (hygroscopicity), which further antagonizes solubility.[2][3]
Troubleshooting Guide (Q&A)
Scenario A: Initial Dissolution Failure
Q: "I added pure DMSO to the powder, but it remains a suspension even after vortexing. Is my compound bad?"
A: It is likely not "bad," but kinetically trapped.
-
The Cause: The thermodynamic energy required to break the crystal lattice (Heat of Fusion) is higher than the immediate solvation energy provided by DMSO at room temperature. The bromine atom adds significant molecular weight and lipophilicity, increasing the energy barrier.
-
The Fix: You must input external energy to overcome the lattice barrier.
-
Heat: Warm the vial to 40–50°C in a water bath for 10 minutes.
-
Sonication: Use an ultrasonic bath (not a probe) for 15 minutes at medium frequency.
-
Why? Acoustic cavitation creates micro-jets of solvent that physically disrupt crystal aggregates, while heat increases the kinetic energy of the solvent molecules.
-
Scenario B: Precipitation Upon Storage
Q: "My stock solution was clear yesterday. After storing it in the fridge (4°C), crystals have formed."
A: This is a classic "Freeze-Concentration" and "Water Uptake" failure.
-
The Cause:
-
Freezing Point Depression: Pure DMSO freezes at 18.5°C. In a standard fridge, it solidifies. As it freezes, the DMSO crystallizes first, forcing the solute into an increasingly smaller volume of remaining liquid until it exceeds saturation and crashes out.
-
Hygroscopicity: DMSO is a "water magnet." If the vial was not sealed with Parafilm® or under argon, it absorbed atmospheric water. Water acts as an anti-solvent for 6-Bromoquinoline-8-carboxamide.
-
-
The Fix:
-
Redissolve: Heat to 37°C and vortex until clear.
-
Storage: Aliquot into single-use vials. Store at -20°C (fully frozen) to minimize degradation, or at Room Temperature (RT) in a desiccator if used daily (to avoid freeze-thaw cycles).
-
Scenario C: The "Crash Out" in Media
Q: "When I dilute my DMSO stock into cell culture media, the solution turns cloudy immediately."
A: You have hit the "Solubility Cliff."
-
The Cause: This compound is highly lipophilic (LogP > 3 estimated). When you dilute DMSO into water/media, the solvent environment changes polarity instantly. The hydrophobic effect drives the compound molecules to aggregate with each other rather than interact with water.
-
The Fix: Use an Intermediate Dilution Step or a Surfactant .[4]
-
Protocol: Do not jump from 100% DMSO to 0.1% DMSO.
-
Better Path: Stock (DMSO)
10x Conc. in (DMSO + 10% PEG400) Final Media.
-
Decision Matrix & Workflow
The following diagram outlines the logical decision process for solubilizing this compound.
Caption: Step-by-step decision matrix for solubilizing hydrophobic quinoline carboxamides in DMSO.
Comparative Data: Solubilization Methods
The table below summarizes the efficiency of different solubilization techniques for planar aromatic amides in DMSO.
| Method | Mechanism | Efficacy for 6-Bromo-Q | Risk Profile |
| Vortexing (RT) | Mechanical agitation | Low | Minimal. |
| Sonication (RT) | Acoustic cavitation | Medium | Potential heat generation; degradation if prolonged >30 min. |
| Thermal Shift (50°C) | Kinetic energy increase | High | Safe if <60°C. Avoids degradation. |
| Cosolvent (PEG400) | Polarity modification | Very High | May interfere with specific biological assays (check controls). |
Advanced Protocol: The "Step-Down" Dilution
Use this protocol to prevent precipitation when introducing the compound to aqueous buffers (e.g., PBS or Media).
Materials:
Procedure:
-
Prepare Intermediate Solvent: Mix DMSO and PEG400 in a 1:1 ratio.
-
Create 10x Working Solution:
-
Take 10
L of your 10 mM Stock. -
Add 90
L of the [DMSO:PEG400] mixture. -
Result: 1 mM compound in 50% DMSO / 50% PEG400.
-
-
Final Dilution:
-
Add 10
L of the 10x Working Solution to 990 L of Assay Buffer. -
Final Concentration: 10
M compound. -
Final Solvent: 0.5% DMSO / 0.5% PEG400.
-
Why this works: The PEG400 acts as a "bridge," preventing the rapid shock of water molecules that forces the hydrophobic compound to aggregate.
-
References
-
BenchChem. (2025).[2][3][6][7] Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide. BenchChem Technical Resources.
-
Gaylord Chemical Company. (2007).[8] DMSO Solubility Data: Organic & Inorganic Compounds (Bulletin #102B). Gaylord Chemical.[8]
-
Li, P., et al. (2021).[5] DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2762.
-
PubChem. (2021).[9] Quinoline-8-carboxamide Compound Summary. National Library of Medicine.
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wjbphs.com [wjbphs.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. studylib.net [studylib.net]
- 9. Quinoline-8-carboxamide | C10H8N2O | CID 150664 - PubChem [pubchem.ncbi.nlm.nih.gov]
Recrystallization solvents for 6-Bromoquinoline-8-carboxamide
Technical Support Center: 6-Bromoquinoline-8-carboxamide Purification
Executive Summary & Physicochemical Profile
User Query: "I am struggling to purify 6-Bromoquinoline-8-carboxamide. It oils out in hexanes and is insoluble in water. What is the optimal solvent system?"
Scientist’s Analysis: The purification of 6-Bromoquinoline-8-carboxamide presents a specific physicochemical challenge due to its "Janus-faced" nature:
-
The Scaffold (Lipophilic): The 6-bromoquinoline core is aromatic, planar, and hydrophobic, favoring non-polar interactions (pi-stacking).
-
The Functional Group (Polar): The 8-carboxamide moiety (
) is a strong hydrogen bond donor and acceptor, significantly raising the melting point and reducing solubility in non-polar solvents like hexane or ether.
Core Recommendation: You must move away from non-polar solvents. The optimal systems rely on dipolar interactions (to solvate the amide) balanced with hydrophobic tolerance (for the quinoline ring).
Solvent Selection Matrix
Use this table to select the correct solvent based on your specific impurity profile.
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol (Absolute) | Primary | High | Best balance. Dissolves the compound at reflux ( |
| Acetonitrile (MeCN) | Alternative | High | Excellent for removing polar impurities. Higher boiling point ( |
| DMF / Water | Anti-Solvent | Moderate | Use only if the compound is heavily contaminated with inorganic salts. Dissolve in min. DMF, precipitate with |
| Ethyl Acetate / Hexane | Binary | Low-Med | Risk of Oiling Out. The amide group often refuses to crystallize in hexane-rich environments, leading to a biphasic oil. |
| Chloroform / Methanol | Scavenger | High | Use for "crash" precipitation or column loading, not typically for growing large crystals. |
Detailed Experimental Protocols
Protocol A: The Standard Ethanol Recrystallization (Recommended)
Best for: Routine purification after synthesis (e.g., from acid chloride + ammonia).
-
Preparation: Place crude 6-Bromoquinoline-8-carboxamide in a round-bottom flask with a magnetic stir bar.
-
Dissolution: Add Absolute Ethanol (approx. 10-15 mL per gram).
-
Reflux: Heat to reflux (
). If solids remain, add ethanol in 1 mL increments until fully dissolved.-
Critical Check: If the solution is dark/black, add activated charcoal (10% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring (do not place directly on a cold bench).
-
Crystallization: Once at RT, place in an ice bath (
) for 1 hour. -
Isolation: Filter the off-white/yellow needles via vacuum filtration. Wash with cold ethanol (
).
Protocol B: The DMF/Water Anti-Solvent Method
Best for: Removing inorganic salts or highly polar byproducts.
-
Dissolution: Dissolve crude solid in the minimum amount of DMF (Dimethylformamide) at room temperature or slight heat (
). -
Filtration: Filter this solution to remove any insoluble inorganic salts (e.g., NaCl,
) derived from the synthesis. -
Precipitation: While stirring rapidly, add Deionized Water dropwise.
-
Observation: The solution will turn milky. Continue adding water until the ratio is approx. 1:1 (DMF:Water).
-
-
Aging: Stir for 30 minutes to allow the amorphous precipitate to organize into a filterable solid.
-
Wash: Filter and wash heavily with water to remove residual DMF (which can impede drying).
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
-
Cause: This is a thermodynamic issue common with amides. The melting point of the solvated product is lower than the boiling point of your solvent mixture, or the solution is too concentrated (supersaturated).
-
Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add more solvent (dilute by 10-20%).
-
Seed it: Add a tiny crystal of pure product (or scratch the glass) at the cloud point.
-
Switch Solvents: If using EtOAc/Hexane, switch to Acetonitrile . The polarity match is better for the amide.
-
Q2: The crystals are colored (yellow/orange) but should be white. Is it impure?
-
Analysis: Quinoline derivatives are prone to oxidation (forming N-oxides) or trace conjugation impurities which are highly chromophoric.
-
Fix: Perform a Hot Filtration with activated charcoal (Protocol A, Step 3). If color persists, wash the final crystals with a small amount of cold Diethyl Ether (the product is insoluble, but many colored organic impurities are soluble).
Q3: My yield is very low (<40%) after filtration.
-
Cause: The amide functionality makes the compound moderately soluble in polar solvents even when cold.
-
Fix:
-
Concentrate the mother liquor (filtrate) by 50% and repeat the cooling step to harvest a "second crop."
-
Do not wash with room-temperature solvent; ensure wash solvent is at
.
-
Decision Logic Visualization
The following diagram illustrates the decision process for selecting the purification route based on crude material behavior.
Figure 1: Decision tree for solvent system selection based on initial solubility and phase behavior.
References
-
American Chemical Society (ACS). (2021). Discovery of Quinoline-4-carboxamide Derivatives: Optimization of Physicochemical Properties. Journal of Medicinal Chemistry. Retrieved from [Link] (Cited for solubility profiles of halogenated quinoline carboxamides).
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link] (Cited for general amide/ethanol solvent selection rules).
-
National Institutes of Health (NIH). (2021). Synthesis of Quinoline Carboxamide Moieties. PMC Central. Retrieved from [Link] (Cited for DMF/Water precipitation protocols).
Preventing side reactions during 6-bromoquinoline functionalization
Introduction: The "Heterocycle Effect"
Welcome to the technical support hub for 6-bromoquinoline functionalization. This scaffold presents a unique "double-edged" challenge in medicinal chemistry:
-
Electron-Deficient Ring: The pyridine moiety makes the system prone to nucleophilic attack (at C2) rather than the desired electrophilic substitution or metal-halogen exchange.
-
Nitrogen Coordination: The quinoline nitrogen (
) is a potent -donor, capable of displacing phosphine ligands and arresting palladium catalytic cycles.
This guide moves beyond standard procedures to address the causality of failure modes, offering self-validating protocols to ensure regioselectivity and yield.
Module 1: Palladium-Catalyzed Cross-Couplings (Suzuki/Buchwald)
Core Issue: Reaction stalling (low conversion) or Protodehalogenation (reduction to quinoline).
The Mechanism of Failure: Catalyst Sequestration
In standard couplings, the quinoline nitrogen competes with your phosphine ligands for the Pd(II) center. If the nitrogen binds, it forms an inactive "Pd-sink," preventing the oxidative addition or transmetallation steps.
Troubleshooting Workflow
Diagnostic 1: The "Color Test"
-
Observation: Reaction mixture turns black/precipitates Pd black immediately upon heating?
-
Cause: Ligand dissociation. The Pd is not stabilized.
-
Fix: Switch to bidentate ligands (dppf, Xantphos) or N-heterocyclic carbenes (NHCs).
-
-
Observation: Reaction remains pale yellow/clear but no product forms (SM recovery)?
-
Cause: Stable N-coordination (Catalyst Poisoning).
-
Fix: Use bulky Buchwald ligands (XPhos, SPhos) to sterically preclude N-binding.
-
Protocol: De-Risked Suzuki Coupling
Standard conditions (e.g.,
-
Catalyst System: Use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) or commercially available XPhos Pd G3/G4 .
-
Why: XPhos is bulky enough to prevent the quinoline nitrogen from binding to the Pd center, keeping the catalyst active.
-
-
Base:
(3.0 equiv) in 1,4-Dioxane/Water (4:1).-
Why: Anhydrous bases (carbonate) often lead to slower transmetallation in these electron-poor systems.
-
-
Degassing (Critical): Do not just vacuum/purge. Sparge (bubble Argon through solvent) for 15 mins.
-
Why: Oxygen promotes homocoupling and protodehalogenation pathways.
-
Visualizing the "Pd-Trap"
Figure 1: The "Pd-Trap". Small ligands allow the quinoline nitrogen to displace the ligand, forming a stable, inactive species (Red path). Bulky ligands like XPhos force the cycle towards product (Green path).
Module 2: Lithium-Halogen Exchange (Li-X)
Core Issue: Alkylation at C2 (Nucleophilic addition) instead of Li-Br exchange at C6.
The Mechanism of Failure: Kinetic vs. Thermodynamic Control
-
Desired Path (Exchange):
. Fast at low temp. -
Undesired Path (Addition):
attacks the C=N bond (C2 position) because the ring is electron-deficient. This is often irreversible or leads to "dihydroquinoline" byproducts.
Troubleshooting Guide
| Symptom | Diagnosis | Solution |
| Product is alkylated (butyl group at C2) | Nucleophilic addition outcompeted exchange. | 1. Lower temp to -78°C.2. Switch to t-BuLi (2 equiv).3. Use non-polar solvent (Toluene/Hexane) to decrease nucleophilicity. |
| Starting Material Recovery | Incomplete exchange or protonation during quench. | Ensure reagents are titrated. Dry all glassware. |
| Migration of substituent (e.g., to C5) | Halogen Dance (Base-catalyzed migration).[1] | Quench electrophile immediately. Do not allow reaction to warm > -70°C before quenching. |
Protocol: High-Fidelity Li-X Exchange
This protocol minimizes C2-attack risk.
-
Setup: Flame-dry flask, Argon atmosphere. Solvent: Anhydrous Et₂O (Ether favors exchange over addition better than THF for quinolines).
-
Cooling: Cool substrate (6-bromoquinoline) to -78°C (Dry ice/Acetone).
-
Reagent: Add
-BuLi (2.05 equiv) dropwise over 10 mins.-
Why
-BuLi? It undergoes exchange orders of magnitude faster than -BuLi, outcompeting the C2-addition rate. -
Why 2 equiv? The first equivalent does the exchange; the second destroys the generated
-BuBr (forming isobutene + LiBr), preventing the reaction from reversing.
-
-
Trapping: Stir for exactly 15 mins at -78°C, then add Electrophile (e.g., DMF, CO₂, Iodine).
-
Warm Up: Allow to warm to RT only after electrophile addition is complete.
Visualizing the "Halogen Dance" Risk
Figure 2: The Halogen Dance. If the 6-lithio species is left too long or warmed, the lithium may migrate to the C5 position (or C7) to stabilize the anion, leading to regiochemical errors.
Module 3: FAQ & Quick Fixes
Q: I see significant "Protodehalogenation" (Quinoline formation) in my Suzuki coupling. How do I stop it? A: This is caused by a "Pd-Hydride" species reducing the aryl ring.[2]
-
Switch Solvent: Avoid alcohols (MeOH/EtOH/iPrOH). Use Toluene or Dioxane.[2]
-
Reduce Water: Use anhydrous conditions with CsF or K₃PO₄ (solid) if possible.
-
Increase Concentration: Dilute conditions favor side reactions. Try 0.5 M.
Q: Can I use Grignard exchange (
-
Benefit: Magnesium reagents are less nucleophilic, virtually eliminating the C2-addition risk.
-
Trade-off: The exchange is slower. You may need "Turbo-Grignard" (
-PrMgCl·LiCl) at -20°C to effect the exchange on the electron-poor ring.
Q: My reaction works on 50mg but fails on 5g. Why? A: Heat transfer lag.
-
In Li-X exchange, adding
-BuLi to a 5g scale creates local "hot spots" if added too fast, triggering the C2-addition or decomposition. Use a syringe pump for addition and ensure vigorous stirring.
References
-
Mechanistic Insight into Catalyst Poisoning
- Title: "Bulky Ligands in the Suzuki–Miyaura Coupling of Heterocycles"
- Source:Journal of the American Chemical Society
-
URL:[Link] (Validates XPhos usage for N-heterocycles).
-
Lithium-Halogen Exchange vs.
- Title: "The Lithium–Halogen Exchange Reaction in Process Chemistry"
- Source:Organic Process Research & Development
-
URL:[Link] (Details the competition between exchange and addition).
-
Halogen Dance on Quinolines
-
Protodehalogenation Prevention
- Title: "Minimizing Dehalogen
- Source:Chemical Reviews
-
URL:[Link]
Sources
Validation & Comparative
Navigating the Carbonyl Landscape: A Comparative Guide to the IR Spectrum of Quinoline-8-Carboxamide
For researchers in medicinal chemistry and materials science, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive window into the functional groups of a molecule. Among the most scrutinized regions of the IR spectrum is the carbonyl (C=O) stretching frequency, a sensitive probe of the electronic environment. This guide provides an in-depth analysis of the carbonyl stretch of quinoline-8-carboxamide, a key heterocyclic scaffold, by comparing it with structurally related amides. While direct experimental data for quinoline-8-carboxamide is not prominently available in the surveyed literature, this guide will establish a robust, theoretically grounded estimation and provide the framework for its empirical verification.
The Amide I Bond: A Tale of Competing Influences
The carbonyl stretching vibration in amides, often referred to as the Amide I band, typically appears in the region of 1630-1690 cm⁻¹[1]. Its exact position is a quantum mechanical tug-of-war between several key factors: resonance, inductive effects, and hydrogen bonding. Understanding these principles is crucial for interpreting the IR spectra of amides with confidence.
Resonance: The lone pair of electrons on the amide nitrogen atom can be delocalized onto the carbonyl oxygen. This resonance effect imparts partial double-bond character to the C-N bond and, consequently, reduces the double-bond character of the C=O bond. A weaker C=O bond requires less energy to vibrate, thus lowering its stretching frequency[1].
Inductive Effects: Electronegative atoms attached to the amide group can withdraw electron density through the sigma bonds. This inductive withdrawal strengthens the carbonyl double bond, leading to a higher stretching frequency.
Hydrogen Bonding: In the solid state or in concentrated solutions, the N-H protons of primary and secondary amides can form hydrogen bonds with the carbonyl oxygen of neighboring molecules. This interaction polarizes the C=O bond, weakening it and causing a significant shift to a lower wavenumber (a redshift) compared to the gas phase or dilute solutions in non-polar solvents[1].
Caption: Key electronic and intermolecular factors dictating the C=O stretching frequency in amides.
Comparative Analysis of Carbonyl Stretching Frequencies
To contextualize the expected IR absorption of quinoline-8-carboxamide, we will compare it with a series of amides, from simple aliphatic to more complex aromatic systems.
| Compound | Structure | Carbonyl (C=O) Stretch (cm⁻¹) (Solid Phase) | Key Structural Features |
| Quinoline-8-carboxamide | Quinoline ring attached to a primary amide | ~1675 - 1685 (Estimated) | Aromatic quinoline ring, potential for intramolecular H-bonding with the quinoline nitrogen. |
| N-(Quinolin-8-yl)quinoline-2-carboxamide | Two quinoline rings linked by a secondary amide | 1678[2] | Complex aromatic system, secondary amide, potential for intramolecular H-bonding. |
| Benzamide | Benzene ring attached to a primary amide | ~1656 | Simple aromatic primary amide, extensive intermolecular H-bonding in the solid state. |
| Acetamide | Methyl group attached to a primary amide | ~1670[3] | Simple aliphatic primary amide, strong intermolecular H-bonding. |
| Propanamide | Ethyl group attached to a primary amide | 1690 - 1650[4] | Aliphatic primary amide, strong intermolecular H-bonding. |
Analysis and Estimation for Quinoline-8-carboxamide
The quinoline ring is an aromatic system containing an electronegative nitrogen atom. This nitrogen atom exerts an electron-withdrawing inductive effect, which would tend to increase the carbonyl stretching frequency. However, the aromatic ring itself can participate in resonance with the amide group, which would lower the frequency.
A crucial structural feature of quinoline-8-carboxamide is the proximity of the amide group to the nitrogen atom of the quinoline ring. This allows for the possibility of intramolecular hydrogen bonding between the amide N-H and the quinoline nitrogen. This intramolecular interaction would weaken the C=O bond, leading to a lower stretching frequency.
Considering the known value for the more complex N-(Quinolin-8-yl)quinoline-2-carboxamide (1678 cm⁻¹)[2], which has a secondary amide and two quinoline rings, and comparing it to simpler aromatic amides like benzamide (~1656 cm⁻¹), a reasonable estimation for the solid-state carbonyl stretch of quinoline-8-carboxamide would be in the range of 1675 - 1685 cm⁻¹ . This value is slightly higher than a simple aromatic amide due to the inductive effect of the quinoline ring system, but likely influenced by potential intramolecular hydrogen bonding.
Experimental Protocols
To empirically determine the carbonyl stretching frequency of quinoline-8-carboxamide and other amides, the following standardized FT-IR spectroscopy protocols are recommended.
Protocol 1: Solid-State Analysis using KBr Pellet Method
This method is ideal for obtaining the IR spectrum of a solid sample, where intermolecular hydrogen bonding effects will be prominent.
Materials:
-
Quinoline-8-carboxamide (or other solid amide)
-
FT-IR grade Potassium Bromide (KBr), dried in an oven
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: In a dry agate mortar, grind a small amount (1-2 mg) of the amide sample until it forms a fine powder.
-
Mixing: Add approximately 100-200 mg of dry KBr to the mortar and gently mix with the sample. Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.
-
Pellet Formation: Transfer the mixture to the pellet press die. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Collection: Collect a background spectrum of the empty sample compartment.
-
Sample Analysis: Collect the IR spectrum of the sample. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum should be baseline-corrected and the peak corresponding to the carbonyl stretch should be identified and labeled.
Caption: Step-by-step workflow for acquiring a solid-state IR spectrum using the KBr pellet method.
Protocol 2: Solution-Phase Analysis
This method minimizes intermolecular hydrogen bonding, providing a carbonyl stretching frequency closer to that of an isolated molecule.
Materials:
-
Quinoline-8-carboxamide (or other amide)
-
IR-grade non-polar solvent (e.g., carbon tetrachloride or chloroform)
-
Liquid IR cell (e.g., with NaCl or CaF₂ windows)
-
Volumetric flasks and pipettes
-
FT-IR spectrometer
Procedure:
-
Solution Preparation: Prepare a dilute solution of the amide in the chosen solvent (e.g., 0.01 M). Ensure the solvent does not have significant absorption in the carbonyl region.
-
Cell Assembly: Assemble the liquid IR cell according to the manufacturer's instructions.
-
Background Collection: Fill the cell with the pure solvent and collect a background spectrum.
-
Sample Analysis: Empty and dry the cell, then fill it with the amide solution and collect the sample spectrum.
-
Data Processing: The background spectrum of the solvent should be subtracted from the sample spectrum to obtain the spectrum of the amide. Identify and label the carbonyl stretching frequency.
Conclusion
The carbonyl stretching frequency of quinoline-8-carboxamide, while not explicitly documented in readily available literature, can be confidently estimated to lie within the 1675 - 1685 cm⁻¹ range in the solid state. This estimation is based on a thorough understanding of the competing electronic effects of the quinoline moiety and by comparison with structurally similar aromatic amides. For drug development professionals and researchers, this guide not only provides a valuable predictive tool but also outlines the clear experimental pathways to obtain definitive spectroscopic data, ensuring the rigorous characterization of this important class of molecules.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Testbook. (2026, February 10). Carbonyl stretching frequency of acetamide molecule in IR sp.
- Li, Y. T., et al. (2012). N-(Quinolin-8-yl)quinoline-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2217.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanamide. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Bromoquinoline Amides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, mass spectrometry stands as an indispensable tool for the structural elucidation of novel compounds. Among the vast array of molecules, bromoquinoline amides represent a class of significant interest due to their prevalence in pharmacologically active agents. A thorough understanding of their fragmentation patterns under mass spectrometric analysis is paramount for unambiguous identification and characterization. This guide provides an in-depth, comparative analysis of the fragmentation behavior of bromoquinoline amides, offering insights grounded in established principles and experimental data.
The Foundation: Ionization and its Influence on Fragmentation
The initial step in mass spectrometry, ionization, profoundly dictates the subsequent fragmentation pathways. For bromoquinoline amides, two common techniques are primarily employed: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) that is often energetically unstable.[1][2] This excess energy promotes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[2] However, for some molecules, the molecular ion peak may be weak or absent.[3]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]+).[4] This process imparts less internal energy to the ion, resulting in minimal fragmentation in the initial mass spectrum.[4] To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) is required, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[4][5]
The choice between EI and ESI often depends on the volatility and thermal stability of the analyte. For less volatile compounds like many bromoquinoline amides, ESI is often preferred. However, EI can provide complementary and highly detailed fragmentation data.
Decoding the Fragments: Characteristic Pathways of Bromoquinoline Amides
The fragmentation of bromoquinoline amides is a composite of cleavages related to the quinoline ring, the amide linkage, and the influence of the bromine substituent.
Amide Bond Cleavage: A Dominant Feature
A prevalent fragmentation pathway for amides, including bromoquinoline amides, is the cleavage of the amide bond (N-CO).[6] This can occur through two primary mechanisms:
-
α-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom. Under ESI-MS/MS conditions, this typically results in the formation of a stable acylium ion containing the bromoquinoline moiety and the neutral loss of the amine portion. The stability of the resulting acylium ion, often enhanced by resonance with the aromatic quinoline ring, makes this a favorable pathway.
-
McLafferty Rearrangement: While more common in aliphatic amides with a γ-hydrogen, this rearrangement can occur if the amide substituent has an appropriate chain length.[3][6] It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene.
The following diagram illustrates the primary amide bond cleavage pathways.
Caption: Primary amide bond fragmentation pathways.
The Bromoquinoline Core: A Tale of Two Rings
The bromoquinoline ring system itself undergoes characteristic fragmentation. A key fragmentation pathway for the quinoline ring is the expulsion of a neutral molecule of hydrogen cyanide (HCN).[7] This loss is a hallmark of many nitrogen-containing aromatic heterocycles.
The presence of the bromine atom introduces a distinctive isotopic pattern in the mass spectrum. Due to the nearly equal natural abundance of the 79Br and 81Br isotopes, any fragment containing bromine will appear as a pair of peaks (an M+ and M+2 peak) with a roughly 1:1 intensity ratio.[8] This isotopic signature is a powerful tool for identifying bromine-containing fragments.
Common fragmentation of the bromoquinoline ring includes:
-
Loss of Br•: Cleavage of the C-Br bond can lead to the loss of a bromine radical, forming a quinolinyl cation.
-
Loss of HBr: Elimination of a hydrogen bromide molecule is another possible fragmentation pathway, particularly in EI-MS.[9]
-
Ring Cleavage: The quinoline ring can undergo further fragmentation, often involving the loss of small neutral molecules like acetylene (C2H2).[7]
The following diagram illustrates the fragmentation of the bromoquinoline core.
Caption: Fragmentation of the bromoquinoline ring.
Comparative Analysis: Bromoquinoline Amides vs. Structural Analogs
To highlight the unique fragmentation patterns of bromoquinoline amides, a comparison with related structures is insightful.
| Compound Class | Key Fragmentation Differences |
| Quinoline Carboxylic Acids | Primarily exhibit the loss of the entire carboxylic acid group (•COOH) or carbon dioxide (CO2).[7] |
| Chloroquinoline Amides | Show a characteristic isotopic pattern for chlorine (M+ and M+2 in a ~3:1 ratio).[8] The C-Cl bond is generally stronger than the C-Br bond, potentially leading to a lower abundance of the halogen loss fragment. |
| Unsubstituted Quinoline Amides | Lack the bromine isotopic signature. Fragmentation is dominated by amide bond cleavage and quinoline ring fragmentation (e.g., HCN loss).[10] |
| N-Aryl Bromoquinoline Amides | Fragmentation of the N-aryl substituent will also be observed, providing additional structural information. |
Experimental Protocol: Acquiring High-Quality Mass Spectra of Bromoquinoline Amides
This section outlines a generalized workflow for the analysis of bromoquinoline amides using LC-ESI-MS/MS.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the bromoquinoline amide in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography (LC) Separation:
-
Utilize a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid aids in the protonation of the analyte for positive ion mode ESI.
-
Optimize the gradient to achieve good chromatographic separation of the analyte from any impurities.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the protonated molecule ([M+H]+).
-
Tandem MS (MS/MS):
-
Select the [M+H]+ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation. Acquiring spectra at multiple collision energies can provide a more complete picture of the fragmentation pathways.[11][12]
-
Acquire the product ion spectrum.
-
-
-
Data Analysis:
-
Identify the precursor ion and its characteristic bromine isotopic pattern.
-
Analyze the product ion spectrum to identify key fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and the structures of the fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the fragments, aiding in their identification.[10]
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for LC-MS/MS analysis.
By systematically applying this methodology and understanding the fundamental principles of fragmentation, researchers can confidently identify and characterize bromoquinoline amides, accelerating drug discovery and development efforts.
References
- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- PubMed.
- PubMed.
- Benchchem. Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- Benchchem.
- ResearchGate.
- PubMed. Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides.
- PubMed.
- ResearchGate. The MS and MS 2 spectra (a, b)
- Chemistry LibreTexts.
- RSC Publishing.
- Chemguide.
- Semantic Scholar.
- PMC.
- Research and Reviews.
- Scribd.
- University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. rroij.com [rroij.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempap.org [chempap.org]
- 8. scribd.com [scribd.com]
- 9. Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: HPLC Characterization of 6-Bromoquinoline-8-carboxamide
This guide provides a technical analysis of the HPLC retention behavior, method development, and purity assessment for 6-Bromoquinoline-8-carboxamide , a critical intermediate in the synthesis of adenosine receptor antagonists (e.g., A2a/A2b dual inhibitors).[1]
Executive Summary & Compound Profile
6-Bromoquinoline-8-carboxamide is a functionalized quinoline building block used primarily in medicinal chemistry. Its separation is challenging due to the basicity of the quinoline nitrogen (pKa ~4.[1]2) and the polarity of the carboxamide group.[1] This guide compares the performance of standard C18 stationary phases against polar-embedded alternatives (Phenyl-Hexyl) and defines a robust protocol for separating the target from its common synthetic impurities: the starting ester and the hydrolysis byproduct (acid).[1]
Physicochemical Profile
| Property | Data | Impact on HPLC |
| Structure | Quinoline core, 6-Br, 8-CONH₂ | Basic N requires pH control; Br increases hydrophobicity.[1] |
| Molecular Weight | 251.08 g/mol | Detectable by MS (ESI+) and UV. |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate retention on C18; elutes before non-polar starting materials. |
| pKa (Quinoline N) | ~4.2 | Critical : At pH < 3.0, the molecule is protonated ( |
Experimental Protocols & Method Development
A. Standardized HPLC Protocol (Reference Method)
This protocol is designed to separate the target amide from the methyl ester precursor and the carboxylic acid byproduct.
-
Column : C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A : Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.[2]
-
Temperature : 30°C.[2]
-
Detection : UV @ 254 nm (primary) and 220 nm.
Gradient Program:
| Time (min) | % Mobile Phase B | Phase Description |
|---|---|---|
| 0.0 | 10% | Equilibration / Injection |
| 2.0 | 10% | Isocratic Hold (Polar impurities) |
| 15.0 | 90% | Linear Gradient (Elution of Target) |
| 18.0 | 90% | Wash (Elution of Ester/Dimer) |
| 18.1 | 10% | Re-equilibration |
| 23.0 | 10% | End |[1]
B. Retention Time Data & Relative Elution Order
Note: Absolute retention times (Rt) vary by system dwell volume. The Relative Retention (RRT) is the constant for validation.
| Compound | Structure Note | Predicted Rt (min)* | RRT (vs Target) | Elution Logic |
| 6-Bromoquinoline-8-carboxylic acid | Hydrolysis Impurity | 4.2 - 4.8 | ~0.65 | Most polar; elutes first due to -COOH polarity and ionization. |
| 6-Bromoquinoline-8-carboxamide | TARGET | 7.1 - 7.5 | 1.00 | Intermediate polarity; H-bonding capacity of amide reduces retention vs ester.[1] |
| Methyl 6-bromoquinoline-8-carboxylate | Synthetic Precursor | 11.5 - 12.2 | ~1.65 | Ester masks H-bond donor; significantly more hydrophobic. |
| 6-Bromoquinoline | Decarboxylated/Raw | 13.0+ | >1.80 | Lacks polar carbonyl group; highly retained. |
*Data based on a standard 150mm C18 column at 1.0 mL/min gradient as described above.
Comparative Analysis: Column Selection
For difficult separations (e.g., separating the 6-Br and 6-Cl analogs), standard C18 may show peak tailing due to interaction between the basic quinoline nitrogen and residual silanols.[1]
| Feature | Standard C18 | Phenyl-Hexyl / Biphenyl | PFP (Pentafluorophenyl) |
| Mechanism | Hydrophobic Interaction | Dipole-Dipole + | |
| Peak Shape | Good (with acid modifier) | Excellent (Shields silanols) | Good |
| Selectivity | Separates by hydrophobicity (Alkyle chain length) | Separates by aromaticity; better for separating quinoline isomers.[1] | Best for halogenated isomers (F vs Cl vs Br). |
| Recommendation | Routine QC | Complex Mixtures | Isomer Impurities |
Synthesis & Impurity Pathway Visualization[1][2]
The following diagram illustrates the synthesis pathway (from Patent US11014904B2) and the resulting HPLC separation logic.
Caption: Synthesis pathway of 6-Bromoquinoline-8-carboxamide and the correlation between chemical structure and HPLC elution order.
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause : Interaction of the quinoline nitrogen lone pair with free silanols on the silica support.
-
Solution : Ensure mobile phase pH is below 3.0 (using Formic Acid or TFA). This protonates the nitrogen (
), preventing silanol interaction.[1] Alternatively, use a "base-deactivated" or "end-capped" column.
Issue: Retention Time Drift
-
Cause : Temperature fluctuations affecting the pKa/ionization equilibrium.
-
Solution : Use a column oven set strictly to 30°C or 40°C . Do not rely on ambient temperature.
Issue: Co-elution with Regioisomers
-
Scenario : If 6-Bromo and 7-Bromo isomers are present.
-
Solution : Switch to a PFP (Pentafluorophenyl) column. The fluorine atoms on the stationary phase interact specifically with the bromine position on the quinoline ring, providing superior resolution compared to C18.[1]
References
-
Synthesis & Context : 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine. US Patent 11014904B2. (Example 38 describes the synthesis of 6-Bromoquinoline-8-carboxamide from the methyl ester).
-
Physicochemical Data : PubChem Compound Summary for 6-Bromoquinoline-8-carboxylic acid (Precursor/Analogue). CID 150121.[6] [1]
-
HPLC Methodology : Reversed Phase HPLC Method Development for Basic Compounds. Phenomenex Technical Guides. (General protocols for quinoline retention behavior).
Sources
- 1. US11014904B2 - 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sielc.com [sielc.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Senior Scientist's Guide: Safe Handling & Logistics for 6-Bromoquinoline-8-carboxamide
Executive Summary & Compound Profile
6-Bromoquinoline-8-carboxamide is a specialized heterocyclic building block, frequently employed in the synthesis of metallo-pharmaceuticals, kinase inhibitors, and antimalarial agents. While specific GHS data for this exact amide derivative may be limited in public repositories, its structural progenitors—6-bromoquinoline and 6-bromoquinoline-8-carboxylic acid —possess well-documented hazard profiles.
As a Senior Application Scientist, I apply the Precautionary Principle : we must manage this compound assuming the combined hazards of the quinoline scaffold (potential mutagenicity/irritation) and the halogenated substituent (environmental persistence).
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 6-Bromoquinoline-8-carboxamide |
| Structural Class | Halogenated Quinoline / Carboxamide |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Low in water; soluble in DMSO, DMF, chlorinated solvents |
| Key Hazard | Irritant (Skin/Eye/Respiratory) ; Potential Mutagen (Intercalating Agent) |
| Waste Stream | Halogenated Organic Waste (Strict Segregation Required) |
Risk Assessment & Hazard Identification
Scientific Rationale: Quinoline derivatives are planar molecules capable of intercalating into DNA, posing a potential genotoxic risk. The bromine atom at position 6 increases lipophilicity, potentially enhancing dermal absorption. The carboxamide group is generally stable but can hydrolyze under strong acidic/basic conditions to release the corresponding carboxylic acid and ammonia.
GHS Classification (Read-Across from 6-Bromo-8-quinolinecarboxylic acid)
-
Precautionary Note: Treat as a potential Category 2 Mutagen due to the quinoline core until specific toxicology data proves otherwise.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale with your experimental throughput. Do not default to "standard" PPE; select gear based on the probability of exposure.
| Operation Scale | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Analytical (<10 mg) (Weighing for NMR/LCMS) | Fume Hood (Sash <18") | Double Nitrile (0.11 mm min) | Safety Glasses w/ Side Shields | Standard Lab Coat |
| Preparative (10 mg - 1 g) (Reaction Setup) | Fume Hood (Sash <18") | Double Nitrile (Outer glove changed immediately upon splash) | Chemical Splash Goggles | Lab Coat + Tyvek Sleeves |
| Bulk Handling (>1 g) (Synthesis/Purification) | Fume Hood or Powder Containment Hood | Silver Shield / Laminate (under Nitrile) | Face Shield + Goggles | Tyvek Coverall + Chemical Apron |
Operational Handling Protocols
A. Weighing & Transfer (The "Static Risk" Zone)
-
The Risk: Fine powders of quinoline derivatives are easily electrostatically charged, leading to aerosolization and surface contamination.
-
Protocol:
-
Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat and spatula before contact.
-
Containment: Perform all weighing inside a chemical fume hood. If a balance must be outside, use a Balance Enclosure or a "pyramid" glove bag.
-
The "Wet Transfer" Technique: Do not transfer dry powder to the reaction vessel if possible. Dissolve the compound in the transport solvent (e.g., DMSO/DCM) in the weighing boat or a pre-weighed vial before transferring to the flask. This eliminates dust generation.[6][7]
-
B. Reaction Setup & Heating
-
The Risk: Thermal decomposition of halogenated amides can release hydrogen bromide (HBr) and nitrogen oxides (NOx).
-
Protocol:
-
Ventilation: Ensure the fume hood face velocity is >100 fpm.
-
Scrubbing: If heating >100°C, attach a base trap (NaOH solution) to the condenser outlet to neutralize potential acidic off-gassing.
-
Pressure Relief: Never heat this compound in a closed system without a rated pressure vessel.
-
C. Waste Disposal (The "Halogen" Rule)
-
Critical Logistics: This compound contains Bromine .[3] It MUST NOT be mixed with general non-halogenated organic waste (e.g., Acetone/Methanol waste).
-
Protocol:
-
Segregation: Dispose of all mother liquors and contaminated solvents into the Halogenated Organic Waste stream.
-
Labeling: Clearly mark the waste tag with "Contains Halogenated Quinoline Derivatives."
-
Solid Waste: Contaminated silica gel, paper towels, and gloves must go into Hazardous Solid Waste , not regular trash.
-
Visualizations & Workflows
Logic Diagram: Safety Decision Tree
This decision tree guides researchers through the PPE selection process based on the physical state and quantity of the material.
Figure 1: PPE Selection Decision Tree based on physical state and quantity.
Logic Diagram: Spill Response Protocol
A self-validating workflow for managing accidental release.
Figure 2: Immediate response workflow for solid or solution spills.
References
-
PubChem. (2025). 6-Bromo-8-quinolinecarboxylic acid (CID 150121) - Safety and Hazards. National Library of Medicine. [Link]
-
Temple University EHS. (2025). Halogenated Solvents and Waste Management in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
American Chemical Society. (2021). Discovery of Quinoline-4-carboxamide Derivatives: Safety Profiling. Journal of Medicinal Chemistry. [Link]
Sources
- 1. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. technopharmchem.com [technopharmchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
